Triisobutylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
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InChI Key |
IIFFFBSAXDNJHX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(C)C | |
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Molecular Formula |
C12H27N | |
| Record name | TRIISOBUTYLAMINE | |
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DSSTOX Substance ID |
DTXSID7026233 | |
| Record name | Triisobutylamine | |
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Molecular Weight |
185.35 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triisobutylamine is a clear pale yellow liquid. (NTP, 1992), Clear light yellow liquid; [CAMEO] | |
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Boiling Point |
376.7 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
124.3 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | TRIISOBUTYLAMINE | |
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Density |
0.7864 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | TRIISOBUTYLAMINE | |
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CAS No. |
1116-40-1 | |
| Record name | TRIISOBUTYLAMINE | |
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| Record name | 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)- | |
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Melting Point |
-7.2 °F (NTP, 1992) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of Triisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylamine, a sterically hindered tertiary amine, is a crucial component in various chemical processes, serving as a non-nucleophilic base, a catalyst, and a precursor in the synthesis of specialized chemicals. This technical guide provides a comprehensive overview of the primary manufacturing and laboratory synthesis routes for this compound. It delves into the catalytic amination of isobutanol and the reductive amination of isobutyraldehyde, presenting detailed experimental protocols, quantitative data, and reaction mechanisms. The guide is intended to equip researchers, chemists, and professionals in drug development with the foundational knowledge required for the efficient synthesis and utilization of this versatile compound.
Introduction
This compound [(CH₃)₂CHCH₂]₃N is a colorless to pale yellow liquid characterized by its three bulky isobutyl groups attached to a central nitrogen atom. This structure imparts significant steric hindrance, making it a poor nucleophile but an effective base in organic synthesis. Its primary applications include its use as a catalyst in polymerization and as a base in reactions where nucleophilic attack by the amine is undesirable. Furthermore, it serves as an intermediate in the production of quaternary ammonium compounds and other specialty chemicals.[1]
This guide explores the principal methods for the synthesis of this compound, focusing on industrial-scale production and laboratory preparations.
Industrial Manufacturing of this compound
The industrial production of this compound is primarily achieved through the catalytic amination of isobutanol. This process involves the reaction of isobutanol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures. While the primary product can be controlled to some extent, the reaction typically yields a mixture of mono-, di-, and this compound, which then require separation.
Catalytic Amination of Isobutanol
The reaction of isobutanol with ammonia in the presence of a catalyst and hydrogen gas is a common industrial route for the production of isobutylamines.
Reaction Scheme:
(CH₃)₂CHCH₂OH + NH₃ --(Catalyst, H₂, Δ, P)--> (CH₃)₂CHCH₂NH₂ + [(CH₃)₂CHCH₂]₂NH + [(CH₃)₂CHCH₂]₃N + H₂O
While literature specifically detailing the optimization for this compound is scarce, a study on the synthesis of diisobutylamine provides valuable insights into the reaction conditions. To favor the formation of this compound, a higher ratio of isobutanol to ammonia would be employed, along with reaction conditions that promote further alkylation of the secondary amine.
A study on the amination of isobutanol to diisobutylamine over a vanadium-modified Raney® nickel catalyst showed the formation of mono-, di-, and tertiary amines.[2] Extrapolating from this, a process optimized for this compound would likely involve adjustments to the reactant molar ratios and potentially the catalyst composition to enhance the selectivity towards the tertiary amine.
Logical Flow of Industrial Production:
Caption: Industrial production workflow for this compound.
Quantitative Data for Isobutanol Amination
The following table summarizes typical reaction conditions for the amination of isobutanol, with projected adjustments for maximizing this compound yield based on the principles of amine alkylation.
| Parameter | Condition for Diisobutylamine Synthesis[2] | Projected Condition for this compound Synthesis |
| Catalyst | Vanadium-modified Raney® Nickel | Nickel, Copper, or Cobalt-based catalysts |
| Temperature | 240 °C | 200 - 250 °C |
| Pressure | 13 bar | 10 - 20 bar |
| NH₃/Isobutanol Molar Ratio | 1.7 | < 1 (to favor exhaustive alkylation) |
| H₂/NH₃ Molar Ratio | 1.9 | Adjusted to maintain catalyst activity |
| Diisobutylamine Yield | 72% | Lower, with a higher proportion of this compound |
| Isobutanol Conversion | 92% | High, dependent on reaction time and temperature |
Laboratory Synthesis of this compound
For laboratory-scale synthesis, reductive amination of isobutyraldehyde with diisobutylamine offers a more direct and often higher-yielding route to this compound compared to the direct amination of isobutanol.
Reductive Amination of Isobutyraldehyde with Diisobutylamine
This method involves the reaction of isobutyraldehyde with diisobutylamine to form an iminium intermediate, which is then reduced in situ to this compound.
Reaction Scheme:
(CH₃)₂CHCHO + [(CH₃)₂CHCH₂]₂NH --(Reducing Agent)--> [(CH₃)₂CHCH₂]₃N + H₂O
Signaling Pathway of Reductive Amination:
Caption: Reductive amination pathway for this compound synthesis.
Experimental Protocol for Reductive Amination
Materials:
-
Diisobutylamine
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diisobutylamine (1 equivalent) in dichloromethane.
-
Aldehyde Addition: Add isobutyraldehyde (1.1 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Quantitative Data for Laboratory Synthesis:
| Parameter | Value |
| Reactants | Diisobutylamine, Isobutyraldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane |
| Reaction Temperature | Room Temperature |
| Typical Yield | 85-95% |
Purification and Analysis
The primary method for purifying this compound on both industrial and laboratory scales is distillation . Due to its relatively high boiling point (191.5 °C at 760 mmHg), vacuum distillation is often employed to prevent decomposition.
Analytical Techniques for Quality Control:
-
Gas Chromatography (GC): To determine the purity of the final product and quantify any remaining starting materials or byproducts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
Conclusion
The synthesis and manufacturing of this compound can be effectively achieved through two primary routes: catalytic amination of isobutanol for large-scale industrial production and reductive amination of isobutyraldehyde for laboratory-scale synthesis. The choice of method depends on the desired scale of production, available starting materials, and required purity of the final product. Understanding the underlying reaction mechanisms and optimizing the reaction conditions are key to achieving high yields and purity of this important chemical intermediate. This guide provides the essential technical details to support researchers and professionals in their work with this compound.
References
Triisobutylamine: A Comprehensive Technical Guide for Researchers
CAS Number: 1116-40-1 Molecular Weight: 185.35 g/mol
This technical guide provides an in-depth overview of triisobutylamine, a sterically hindered tertiary amine with significant applications in organic synthesis and materials science. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, core applications, and relevant experimental protocols.
Core Physicochemical Data
This compound [(CH₃)₂CHCH₂]₃N is a clear, pale yellow liquid with a chemical formula of C₁₂H₂₇N.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 1116-40-1 |
| Molecular Weight | 185.35 g/mol |
| Boiling Point | 192-193 °C at 770 mmHg |
| Density | 0.766 g/mL at 25 °C |
| Refractive Index | n20/D 1.423 |
| Flash Point | 57 °C (closed cup) |
Key Applications in Research and Development
Due to its bulky isobutyl groups, this compound primarily functions as a non-nucleophilic base, a crucial characteristic in various organic reactions where nucleophilic addition would be an undesirable side reaction. Its applications extend to catalysis, materials science, and analytical chemistry.
Non-Nucleophilic Base in Organic Synthesis
This compound's steric hindrance prevents it from acting as a nucleophile while retaining its capacity to deprotonate acidic protons. This property is invaluable in reactions such as eliminations and as a scavenger for acids generated during a reaction.
A key application is in cross-aldol reactions, where it can be used to assist in the transformation without decomposing sensitive reagents like trichlorosilane.
Synthesis of Quaternary Ammonium Compounds
This compound serves as a precursor in the synthesis of quaternary ammonium salts. These compounds have a wide range of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. The synthesis is typically achieved through the Menschutkin reaction, where the tertiary amine reacts with an alkyl halide.
Ionic Liquid Matrices for MALDI-MS
In the field of analytical chemistry, particularly mass spectrometry, this compound is used to develop ionic liquid matrices (ILMs) for Matrix-Assisted Laser Desorption/Ionization (MALDI) analysis of peptides, proteins, and carbohydrates.[2][3][4] ILMs offer advantages over traditional solid matrices, such as reduced background noise and improved sample homogeneity.
Catalyst in Polymerization
This compound and its derivatives can act as catalysts or co-catalysts in various polymerization processes. For instance, it can be used in conjunction with other reagents to control the polymerization of monomers.
Experimental Protocols
Synthesis of Quaternary Ammonium Salts from this compound
This protocol outlines a general procedure for the synthesis of a quaternary ammonium salt from this compound via the Menschutkin reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Solvent (e.g., acetonitrile, acetone, or no solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Diethylether or hexane for precipitation/washing
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent. If no solvent is used, add the neat amine to the flask.
-
Add a stoichiometric equivalent of the alkyl halide to the flask.
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to increase the rate. The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.
-
Upon completion, the quaternary ammonium salt may precipitate out of the solution. If not, the product can be precipitated by adding a non-polar solvent like diethyl ether or hexane.
-
Collect the solid product by filtration and wash it with the non-polar solvent to remove any unreacted starting materials.
-
Dry the purified quaternary ammonium salt under vacuum.
Visualized Workflows and Pathways
Logical Workflow for Application as a Non-Nucleophilic Base
Caption: Logical flow of using this compound to neutralize acidic byproducts.
Synthesis of Quaternary Ammonium Compounds
Caption: Key steps in the synthesis of quaternary ammonium salts from this compound.
References
- 1. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of a novel ionic liquid matrix for MALDI-MS analysis of glycopeptides and glycans out of total tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of Triisobutylamine: boiling point, density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of triisobutylamine, specifically its boiling point and density. The information is presented to support research, development, and handling of this compound in a laboratory and industrial setting.
Core Physical Properties
This compound, a sterically hindered tertiary amine, is a clear, pale yellow liquid at room temperature.[1] Its physical characteristics are crucial for its application in various chemical syntheses and formulations.
Data Summary
The following table summarizes the reported boiling point and density of this compound from various sources. It is important to note that slight variations in these values can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 191.5 °C (376.7 °F) | at 760 mmHg | PubChem[1] |
| 190.6 °C | at 760 mmHg | Alfa Chemistry[2] | |
| 192-193 °C | Chemical Point[3] | ||
| 192-193 °C | at 770 mmHg | ChemicalBook[4], Sigma-Aldrich[5][6] | |
| 179 °C | Stenutz[7] | ||
| Density | 0.7864 g/mL | at 20 °C (68 °F) | PubChem[1] |
| 0.788 g/cm³ | Alfa Chemistry[2] | ||
| 0.766 g/mL | at 25 °C | Chemical Point[3], ChemicalBook[4], Sigma-Aldrich[5] | |
| 0.771 g/mL | Stenutz[7] |
Experimental Protocols
While the specific experimental records for the determination of this compound's physical properties are not detailed in the cited literature, the following are standard and widely accepted methodologies for measuring the boiling point and density of liquid organic compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination is vital for purification by distillation and for characterizing the substance.
1. Distillation Method:
This is a common and accurate method for determining the boiling point of a liquid, especially when a larger sample size (typically > 5 mL) is available.
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The liquid is heated to a steady boil.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the recorded atmospheric pressure.
-
2. Thiele Tube Method (Micro Method):
This method is suitable when only a small amount of the substance is available.
-
Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube.
-
The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is a fundamental physical property defined as mass per unit volume. It is often used to assess the purity of a substance.
1. Pycnometer Method:
A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.
-
Apparatus: A pycnometer, an analytical balance, and a constant temperature bath.
-
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid, and its mass is measured again. The temperature of the liquid should be controlled and recorded.
-
The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.
-
The density of the sample liquid is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
2. Hydrometer Method:
A hydrometer is an instrument that measures the specific gravity (relative density) of liquids based on the principle of buoyancy.
-
Apparatus: A hydrometer and a graduated cylinder or other tall container.
-
Procedure:
-
The liquid is poured into a graduated cylinder.
-
The hydrometer is gently lowered into the liquid until it floats freely.
-
The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. The reading should be taken at the bottom of the meniscus.
-
Logical Relationship of Property Determination
The following diagram illustrates the logical flow from the physical property of interest to the common experimental methods used for its determination.
References
A Comprehensive Technical Guide to the Solubility of Triisobutylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of triisobutylamine in water and various organic solvents. This document is intended to be a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Executive Summary
This compound, a sterically hindered tertiary amine, is a versatile compound used in a range of chemical applications, including as a non-nucleophilic base and a precursor in the synthesis of ionic liquids. A comprehensive understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide summarizes the available quantitative and qualitative solubility data for this compound, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Solubility Profile of this compound
The solubility of this compound is dictated by its molecular structure, which features a polar tertiary amine group and bulky, nonpolar isobutyl groups. This amphiphilic nature results in varied solubility across different solvent classes.
Solubility in Water
This compound is generally considered to have low solubility in water. The National Toxicology Program (NTP) reports its aqueous solubility to be less than 1 mg/mL at 70 °F (21 °C)[1]. More detailed and critically evaluated data on the mutual solubilities and liquid-liquid equilibria of this compound and water can be found in the IUPAC-NIST Solubility Data Series, specifically in the volume "Amines with Water Part 2. C7–C24 Aliphatic Amines"[2][3][4][5].
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 21 | < 1 mg/mL | [1] |
| Water | Various | See Note | [2][3][4][5] |
Note: For precise, temperature-dependent solubility data and liquid-liquid equilibria, consulting the "IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Goral M, et al. Journal of Physical and Chemical Reference Data, 41(4), 043107-043107 (2012)" is highly recommended.
Solubility in Organic Solvents
Based on the principle of "like dissolves like" and information regarding the solubility of similar compounds, the following qualitative solubility profile can be inferred:
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The use of 60-70% ethanol for cleaning up spills suggests good solubility[1]. Amines are generally soluble in alcohols[7]. |
| Ethers | Diethyl ether | Soluble | Tertiary amines are generally soluble in ethers[7]. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar character of the isobutyl groups favors solubility in aromatic hydrocarbons. Amines are generally soluble in benzene[7]. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | Most amines are incompatible with chloroform and carbon tetrachloride, but are generally soluble in other halogenated solvents[6]. |
| Ketones | Acetone | Likely Soluble | Primary amines can react with ketones, but tertiary amines are generally stable and expected to be soluble[6]. |
| Esters | Ethyl acetate | Likely Soluble | Expected to be soluble based on its organic nature. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a generalized procedure applicable to determining the solubility of liquid this compound.
Objective: To determine the concentration of this compound in a solvent at saturation point, representing its equilibrium solubility.
Materials:
-
This compound (high purity)
-
Solvent of interest (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge tubes with screw caps
-
Micropipettes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Autosampler vials
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a centrifuge tube. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.
-
Securely cap the tubes to prevent solvent evaporation.
-
-
Equilibration:
-
Place the tubes in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to ensure thorough mixing.
-
-
Phase Separation:
-
After equilibration, allow the tubes to stand undisturbed at the same temperature to allow for the initial separation of the two phases (undissolved this compound and the saturated solvent).
-
To ensure complete separation of any micro-droplets, centrifuge the tubes at a high speed.
-
-
Sample Collection:
-
Carefully withdraw an aliquot of the clear, supernatant (the saturated solvent phase) using a micropipette. Be cautious not to disturb the undissolved this compound layer.
-
Filter the collected aliquot through a chemically inert syringe filter to remove any remaining undissolved micro-droplets.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC).
-
Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Conclusion
This technical guide consolidates the available information on the solubility of this compound in both aqueous and organic media. While its solubility in water is low, it is expected to be readily soluble in a wide array of common organic solvents, a characteristic that underpins its utility in organic synthesis and other applications. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to precisely determine the solubility of this compound in specific solvents of interest, thereby facilitating more accurate and reproducible scientific outcomes.
References
- 1. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. This compound 98 1116-40-1 [sigmaaldrich.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Spectroscopic Analysis of Triisobutylamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Triisobutylamine, a sterically hindered tertiary amine utilized in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, presenting key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to facilitate compound identification and characterization.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 0.88 | Doublet | 18H | -CH(C H₃)₂ |
| 1.77 | Multiplet | 3H | -CH (CH₃)₂ |
| 2.15 | Doublet | 6H | -N-CH ₂- |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 20.8 | -C H₃ |
| 28.0 | -C H(CH₃)₂ |
| 63.8 | -N-C H₂- |
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 2955 | C-H stretch (alkane) |
| 2925 | C-H stretch (alkane) |
| 2869 | C-H stretch (alkane) |
| 1467 | C-H bend (alkane) |
| 1384 | C-H bend (alkane) |
| 1365 | C-H bend (alkane) |
| 1225 | C-N stretch |
| 1171 | C-N stretch |
Experimental Protocols
The acquisition of spectroscopic data is a critical component of chemical analysis. Below are the detailed methodologies for the NMR and IR spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Varian CFT-20 NMR spectrometer was utilized for both ¹H and ¹³C NMR analyses.[1]
Sample Preparation: A solution of this compound was prepared by dissolving the sample in a suitable deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
The prepared sample was placed in the NMR spectrometer.
-
The magnetic field was shimmed to achieve homogeneity.
-
A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.
-
The spectral width was set to encompass all proton signals of the molecule.
-
Data was acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phased and baseline corrected.
-
Chemical shifts were referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy:
-
The same sample prepared for ¹H NMR was used for ¹³C NMR analysis.
-
A proton-decoupled pulse sequence was employed to simplify the spectrum, resulting in single peaks for each unique carbon environment.
-
The spectral width was adjusted to include all carbon signals.
-
A longer acquisition time and a greater number of scans were required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The FID was processed using Fourier transformation, followed by phasing and baseline correction.
-
Chemical shifts were referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Instrumentation: An ATR-IR (Attenuated Total Reflectance Infrared) spectrum was obtained.[1]
Sample Preparation: For liquid samples such as this compound, a neat sample (undiluted) was used. A small drop of the liquid was placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the clean ATR crystal was recorded.
-
The sample was applied to the crystal, ensuring complete coverage of the sampling area.
-
The IR spectrum was recorded by passing an infrared beam through the sample.
-
The instrument measures the absorption of infrared radiation at various frequencies.
-
The resulting spectrum displays the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).
-
The spectral data was processed to identify the characteristic absorption bands.
Data Interpretation and Visualization
The spectroscopic data provides a detailed fingerprint of the this compound molecule, confirming its structure and identifying its functional groups.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
Triisobutylamine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylamine [(CH₃)₂CHCH₂]₃N is a sterically hindered tertiary amine that serves as a valuable tool in modern organic synthesis and drug development.[1] Its bulky isobutyl groups surrounding the central nitrogen atom impart unique properties, most notably its character as a strong, non-nucleophilic base.[1] This guide provides an in-depth technical overview of this compound, including its physicochemical properties, synthesis, purification, and key applications. Detailed experimental protocols and mechanistic insights are provided to assist researchers in effectively utilizing this versatile reagent.
Introduction
Sterically hindered amines are a class of organic bases characterized by significant steric bulk around the nitrogen atom. This steric congestion inhibits their ability to act as nucleophiles while preserving their capacity to function as effective proton scavengers.[1] this compound is a prime example of such a base, offering distinct advantages in reactions where undesired nucleophilic side reactions are a concern. Its utility spans a range of applications, from facilitating stereoselective transformations to acting as a catalyst or catalyst component in various processes.[1]
Physicochemical and Spectroscopic Properties
The unique reactivity of this compound is a direct consequence of its molecular structure. The three isobutyl groups create a congested environment around the nitrogen's lone pair of electrons, influencing its basicity and nucleophilicity.
Quantitative Data
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇N | [2] |
| Molecular Weight | 185.35 g/mol | [2] |
| Boiling Point | 192-193 °C at 770 mmHg | [3] |
| Density | 0.766 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.423 | [3] |
| pKa of Conjugate Acid | 10.42 | |
| Flash Point | 57 °C (134.6 °F) - closed cup | [3] |
| Solubility in Water | Insoluble | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized in Table 2.
| Spectroscopy | Key Features and Interpretation | Reference |
| ¹H NMR | Signals corresponding to the isobutyl protons. The spectrum is characterized by a doublet for the six methyl protons, a multiplet for the three methine protons, and a doublet for the six methylene protons adjacent to the nitrogen. | [2] |
| ¹³C NMR | Resonances for the methyl, methine, and methylene carbons of the isobutyl groups. | [2][4] |
| IR Spectroscopy | C-H stretching vibrations for the alkyl groups are observed in the 2850-3000 cm⁻¹ region. The absence of N-H stretching bands confirms its tertiary amine nature. Characteristic C-N stretching bands are also present. | [2][5][6][7] |
| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z 185. The fragmentation pattern is dominated by the loss of isobutyl groups and subsequent rearrangements, with a prominent peak often seen at m/z 142, corresponding to the loss of a propyl group. | [2][8][9][10] |
Synthesis and Purification
Synthesis of this compound
A common method for the synthesis of this compound is the reductive amination of isobutyraldehyde with isobutylamine, followed by alkylation. A plausible synthetic route is outlined below.
Reaction Scheme:
(CH₃)₂CHCHO + (CH₃)₂CHCH₂NH₂ → [(CH₃)₂CHCH₂]₂NH + H₂O [(CH₃)₂CHCH₂]₂NH + (CH₃)₂CHCH₂Br → [(CH₃)₂CHCH₂]₃N·HBr [(CH₃)₂CHCH₂]₃N·HBr + NaOH → [(CH₃)₂CHCH₂]₃N + NaBr + H₂O
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Diisobutylamine. In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine isobutyraldehyde (1.0 eq) and isobutylamine (1.1 eq) in toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux and collect the water in the Dean-Stark trap. Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Step 2: Reduction to Diisobutylamine. Cool the reaction mixture from Step 1 in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Stir the reaction at room temperature until the imine is fully reduced (monitor by TLC or GC-MS). Carefully quench the reaction with water and extract the product with an organic solvent.
-
Step 3: Alkylation to this compound. Combine the crude diisobutylamine (1.0 eq) with isobutyl bromide (1.2 eq) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile. Heat the mixture to reflux and monitor the reaction progress.
-
Step 4: Work-up and Isolation. After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude this compound can then be purified.
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting materials and byproducts.
Experimental Protocol: Purification by Fractional Distillation [11][12][13][14][15]
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle with a stirrer to ensure even heating. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for repeated vaporization-condensation cycles.[11][12][14]
-
Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually heat the flask.
-
Discard the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at the boiling point of this compound (192-193 °C at 770 mmHg).[3]
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
-
Storage: Store the purified this compound in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids and oxidizing agents.[16][17][18]
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a sterically hindered, non-nucleophilic base.[1] This characteristic is exploited in a variety of organic transformations.
Aldol Reactions
In aldol reactions, this compound can be used to promote the formation of enolates without competing nucleophilic attack on the carbonyl electrophile.[1] It is particularly useful in stereoselective aldol reactions where precise control of the reaction conditions is paramount.[1]
Experimental Protocol: Asymmetric Aldol Reaction (Adapted from a General Procedure) [19]
-
Objective: To perform an asymmetric aldol addition using a chiral auxiliary, with this compound as the base.
-
Materials:
-
N-acylated chiral oxazolidinone (e.g., N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Dibutylboron triflate (DBBT) (1.1 eq)
-
This compound (1.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the N-acylated chiral oxazolidinone in anhydrous CH₂Cl₂ under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add dibutylboron triflate, followed by the dropwise addition of this compound.
-
Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.
-
Add the aldehyde dropwise and continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction with a phosphate buffer solution and allow it to warm to room temperature.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Suzuki-Miyaura Coupling
This compound can serve as the base in Suzuki-Miyaura cross-coupling reactions, particularly when milder basic conditions are required to avoid side reactions with sensitive functional groups.[3][20]
General Reaction Scheme:
R¹-X + R²-B(OH)₂ --(Pd catalyst, Base)--> R¹-R²
Where R¹ and R² are aryl, vinyl, or alkyl groups, and X is a halide.
Mechanistic Insights and Visualizations
To better understand the role of this compound in key reactions, the following diagrams illustrate the generally accepted mechanisms.
References
- 1. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 2. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 三异丁基胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound(1116-40-1) 13C NMR [m.chemicalbook.com]
- 5. This compound(1116-40-1) IR Spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Purification [chem.rochester.edu]
- 12. chembam.com [chembam.com]
- 13. How To [chem.rochester.edu]
- 14. scribd.com [scribd.com]
- 15. jackwestin.com [jackwestin.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Unseen Hand: A Technical Guide to Triisobutylamine as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the choice of a base can be as critical as the reacting molecules themselves. While basicity is a primary consideration, the nucleophilic character of a base can often lead to undesired side reactions, complicating reaction pathways and reducing yields. This technical guide delves into the mechanism of action of triisobutylamine, a sterically hindered tertiary amine, elucidating its role as a potent non-nucleophilic base. Through a comprehensive review of its properties, applications, and comparative efficacy, this document serves as an in-depth resource for chemists seeking to leverage the unique advantages of this compound in their synthetic endeavors.
The Core Principle: Steric Hindrance as a Shield Against Nucleophilicity
The efficacy of this compound as a non-nucleophilic base stems directly from its molecular architecture. The central nitrogen atom, the source of its basicity, is encumbered by three bulky isobutyl groups. This significant steric hindrance creates a molecular shield, effectively preventing the nitrogen's lone pair of electrons from participating in nucleophilic attacks on electrophilic centers, a common reactivity for less hindered amines.[1] While the nitrogen remains accessible enough to abstract a proton, a much smaller electrophile, its ability to form new carbon-nitrogen bonds is severely diminished. This selective reactivity is the cornerstone of its utility in a wide array of organic transformations where proton abstraction is desired without concomitant nucleophilic addition.
Quantifying Basicity and Steric Hindrance: A Comparative Analysis
| Base | Structure | pKa of Conjugate Acid | Tolman Cone Angle (°)* |
| This compound |
| 10.42 | Not readily available |
| Triethylamine |
| 10.75 | 132 |
| Diisopropylethylamine (DIPEA or Hünig's Base) |
| 10.75 | ~140-150 (estimated) |
| 1,8-Diazabicycloundec-7-ene (DBU) |
| 13.5 | Not applicable |
| 2,6-Di-tert-butylpyridine |
| 3.58 | Not applicable |
Note: Tolman cone angles are typically calculated for phosphine ligands but can provide a conceptual framework for the steric bulk of amines.
As the table illustrates, this compound possesses a basicity comparable to the widely used triethylamine and diisopropylethylamine. However, the branching of its isobutyl groups suggests a greater steric profile than triethylamine, contributing to its pronounced non-nucleophilic character.
Mechanism of Action in Practice: The Mukaiyama Aldol Reaction
A prime example of this compound's utility is in the formation of silyl enol ethers, key intermediates in the Mukaiyama aldol reaction.[3][4][5] This reaction allows for a directed cross-aldol addition between a silyl enol ether and an aldehyde or ketone, catalyzed by a Lewis acid. The initial step, the synthesis of the silyl enol ether, often requires a strong, non-nucleophilic base to deprotonate the ketone selectively without competing nucleophilic attack on the silylating agent (e.g., trimethylsilyl chloride).
Experimental Protocol: Synthesis of a Silyl Enol Ether
The following is a representative protocol for the synthesis of a silyl enol ether from a ketone using a hindered amine base like this compound.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.5 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous dichloromethane (DCM) as solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the ketone and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound to the solution dropwise via the dropping funnel.
-
Slowly add trimethylsilyl chloride to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation or chromatography.
Reaction Pathway Visualization
The role of this compound in the silyl enol ether formation can be visualized as follows:
Caption: Silyl enol ether formation facilitated by this compound.
In the subsequent Mukaiyama aldol reaction, a Lewis acid (e.g., TiCl₄) activates the carbonyl compound, which then reacts with the silyl enol ether.
Caption: The Mukaiyama aldol reaction pathway.
Comparative Reaction Yields
The choice of a non-nucleophilic base can significantly impact the yield of a desired product. While specific yield comparisons for a broad range of reactions using this compound are not extensively documented in a single source, the principles of its function suggest advantages in specific contexts. In reactions where the substrate or reagents are particularly sensitive to nucleophilic attack, the superior steric shielding of this compound compared to less hindered bases like triethylamine can lead to cleaner reactions and higher yields of the intended product by minimizing the formation of byproducts. For instance, in the formation of sterically demanding silyl enol ethers, the use of a highly hindered base is often crucial for achieving high yields.
Conclusion
This compound stands as a valuable tool in the arsenal of the synthetic chemist. Its potent basicity, coupled with a sterically hindered structure that effectively quenches its nucleophilicity, makes it an ideal choice for a multitude of organic reactions. From the synthesis of critical intermediates like silyl enol ethers to its role as a proton scavenger in sensitive transformations, the "unseen hand" of this compound guides reactions towards desired outcomes by preventing unwanted side reactions. A thorough understanding of its mechanism of action, as outlined in this guide, empowers researchers to harness its full potential in the synthesis of complex molecules, ultimately advancing the frontiers of chemical science and drug development.
References
A Technical Guide to the Purity and Assay of Commercially Available Triisobutylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylamine, a sterically hindered tertiary amine, is a crucial reagent in pharmaceutical and chemical synthesis, primarily utilized as a non-nucleophilic base. Its purity is paramount to ensure reaction specificity, minimize byproduct formation, and maintain the integrity of drug development processes. This technical guide provides an in-depth analysis of the purity and assay of commercially available this compound. It details validated analytical methodologies, including Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and non-aqueous potentiometric titration, for the precise determination of this compound content. Furthermore, this guide discusses potential impurities and outlines a systematic approach to their identification and quantification. The experimental protocols and data presented herein serve as a comprehensive resource for quality control and assurance in research, development, and manufacturing environments.
Introduction
This compound [(CH₃)₂CHCH₂]₃N is a colorless to pale yellow liquid with a characteristic amine odor. Its bulky isobutyl groups render the nitrogen atom sterically hindered, making it a poor nucleophile but an effective proton scavenger. This property is highly valuable in a variety of organic reactions where a strong, non-nucleophilic base is required.[1]
The quality of commercially available this compound can vary, and the presence of impurities can have a significant impact on reaction outcomes, potentially leading to the formation of undesired side products, reduced yields, and complications in downstream processing. Therefore, robust analytical methods for the accurate assessment of purity and the identification of potential impurities are essential for its application in sensitive areas such as drug development.
This guide presents a compilation of analytical methods and detailed experimental protocols for the comprehensive quality assessment of this compound.
Purity of Commercial this compound
Commercial grades of this compound typically specify a purity of 98% or greater.[2] The primary component is this compound, with the remaining percentage consisting of structurally related amines and other process-related impurities.
Table 1: Typical Specifications of Commercial this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98.0% | Gas Chromatography (GC) |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Analytical Methodologies for Assay
A multi-pronged approach employing chromatographic and spectroscopic techniques, alongside classical titration, is recommended for a thorough evaluation of this compound purity.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for organic molecules like this compound.
Experimental Protocol: GC-FID for Purity Assay
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for this analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Maintain at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a 1% (v/v) solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
Quantification: The purity is determined by area percent calculation, assuming that all components have a similar response factor with the FID.
Diagram 1: GC-FID Analysis Workflow
Caption: Workflow for this compound purity assay by GC-FID.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative ¹H NMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.
Experimental Protocol: qNMR for Purity Assay
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid is a suitable internal standard due to its chemical stability, high purity, and a distinct singlet in the ¹H NMR spectrum that typically does not overlap with the signals of this compound.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for both this compound and maleic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of maleic acid (certified reference material) and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A relaxation delay of 30 seconds is generally sufficient.
-
Number of Scans (ns): 8 or 16 scans are typically adequate for good signal-to-noise ratio.
-
Spectral Width (sw): A standard spectral width covering the entire proton chemical shift range (e.g., -2 to 12 ppm).
-
-
Data Processing:
-
Apply an exponential line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both this compound (e.g., the doublet of the CH₂ groups) and the singlet of maleic acid.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Diagram 2: qNMR Purity Determination Workflow
Caption: Workflow for this compound purity assay by qNMR.
Non-Aqueous Potentiometric Titration
This classical analytical method determines the total basicity of the sample. It is a reliable and cost-effective method for assaying the main component in high-purity samples.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a combination pH electrode suitable for non-aqueous media).
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid. The titrant should be standardized against a primary standard such as potassium hydrogen phthalate (KHP).
-
Solvent: Glacial acetic acid.
-
Procedure:
-
Accurately weigh approximately 0.15 g of this compound into a clean, dry beaker.
-
Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Immerse the electrode in the solution and titrate with 0.1 M perchloric acid.
-
Record the volume of titrant added versus the measured potential.
-
The endpoint is determined from the inflection point of the titration curve (the point of maximum slope).
-
-
Calculation: The purity of this compound is calculated as follows:
Purity (%) = (V * M * MW * 100) / (m * 1000)
Where:
-
V = Volume of perchloric acid solution at the endpoint (mL)
-
M = Molarity of the perchloric acid solution (mol/L)
-
MW = Molecular weight of this compound (185.35 g/mol )
-
m = Mass of the this compound sample (g)
-
Diagram 3: Non-Aqueous Titration Logical Flow
Caption: Logical flow for non-aqueous potentiometric titration.
Identification and Quantification of Impurities
The identification of potential impurities in this compound is crucial for understanding its reactivity and for ensuring the quality of the final products in which it is used.
Potential Impurities
The impurity profile of this compound can vary depending on the synthetic route and purification process. Potential impurities may include:
-
Starting Materials: Unreacted isobutanol and isobutylamine.
-
Byproducts of Synthesis: Diisobutylamine and other partially alkylated amines.
-
Isomers: Other isomeric amines.
-
Degradation Products: Oxidation or decomposition products formed during storage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the identification and quantification of unknown volatile and semi-volatile impurities.[3] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectral data that can be used to identify the individual components by comparison with spectral libraries.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Maintain at 250 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
-
Scan Speed: Normal.
-
-
Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent like dichloromethane.
-
Identification: Identify impurities by comparing their mass spectra with a commercial mass spectral library (e.g., NIST).
Table 2: Potential Impurities in this compound and their Expected Mass Spectral Fragments (m/z)
| Impurity | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| Isobutylamine | 73.14 | 30, 44, 58, 73 |
| Diisobutylamine | 129.24 | 44, 72, 86, 114, 129 |
| Isobutanol | 74.12 | 31, 43, 56, 74 |
Diagram 4: Impurity Identification Workflow
Caption: Workflow for impurity identification in this compound.
Conclusion
The quality of this compound is a critical factor in its successful application in research and development, particularly within the pharmaceutical industry. This technical guide has provided a comprehensive overview of the analytical methodologies for assessing the purity and impurity profile of commercially available this compound. The detailed experimental protocols for GC-FID, qNMR, and non-aqueous potentiometric titration offer robust and reliable approaches for routine quality control. Furthermore, the use of GC-MS for impurity identification allows for a thorough characterization of the material. By implementing these methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
Methodological & Application
Application Notes: The Use of Triisobutylamine in Organic Synthesis
Introduction
Triisobutylamine is a sterically hindered tertiary amine that serves as a valuable non-nucleophilic base in organic synthesis. Its molecular structure, featuring three bulky isobutyl groups attached to a central nitrogen atom, prevents it from participating in nucleophilic substitution reactions while effectively functioning as a proton scavenger. This characteristic is particularly advantageous in reactions where the base is required to neutralize acidic byproducts or deprotonate substrates without causing unwanted side reactions.
Key Applications
Due to its steric bulk and non-nucleophilic nature, this compound is employed in a variety of organic transformations. Its primary role is to act as an acid scavenger or a base catalyst in reactions that are sensitive to nucleophilic attack.
-
Acylation and Esterification: In the synthesis of esters and amides from reactive acylating agents like acyl chlorides, this compound is used to neutralize the hydrochloric acid (HCl) byproduct. Its steric hindrance prevents it from reacting with the acyl chloride, thus avoiding the formation of undesired byproducts and promoting higher yields of the target ester or amide.[1]
-
Dehydrohalogenation: this compound can be used to promote elimination reactions, such as the dehydrohalogenation of alkyl halides to form alkenes.[2] It abstracts a proton from a carbon adjacent to the halogen-bearing carbon, facilitating the formation of a double bond and eliminating a hydrogen halide.
-
Polymerization: This amine can act as a catalyst or catalyst component in certain polymerization processes, such as in the synthesis of polycarbonates.[3][4] It can also serve as a stabilizer for polymers.
-
Aldol Reactions: In some variations of the aldol reaction, particularly in enantioselective cross-aldol reactions, this compound is used as an auxiliary base to facilitate the transformation without interfering with the primary catalytic cycle.[5][6]
Data Presentation: Representative Reactions
| Reaction Type | Substrate(s) | Base/Catalyst System | Conditions | Yield (%) |
| Amide Synthesis (Acylation) | Amine, Acyl Chloride | Triethylamine (analogue) | DCM, 0°C to RT, 2-4 h | Not specified |
| Ester Synthesis (Esterification) | Carboxylic Acid, Alcohol | DCC, DMAP (catalyst) | CH₂Cl₂, 0°C to RT, 3 h | 65 - 95% |
| Dehydrohalogenation | 2-chloro-2-methylbutane | KOH / Ethanol | Heat | Major/Minor products formed |
| Cross-Aldol Reaction | Propionaldehyde, Isobutyraldehyde | L-Proline (catalyst) | DMSO, RT, 11-26 h | 82% |
| Polycarbonate Synthesis | Bisphenol A, Diphenyl Carbonate | Transesterification Catalysts | Melt polymerization | High MW achieved |
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for an organic synthesis reaction utilizing a liquid base like this compound.
Caption: General workflow for organic synthesis using this compound.
Protocols
General Protocol for Acylation of a Primary Amine using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of a primary amine with an acyl chloride using this compound as an acid scavenger. This method is analogous to standard procedures where hindered bases are employed.[1][7]
Materials:
-
Primary Amine (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add this compound (1.2 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until the starting amine is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate for the physical properties of the final compound.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or absorbed through the skin.[8] It can cause skin irritation and serious eye damage.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. For operations where vapors may be generated, a NIOSH-approved respirator is recommended.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Triisobutylamine in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an analysis of the role of triisobutylamine in polymerization reactions. Extensive literature review indicates that while tertiary amines, as a class of organic compounds, are utilized in various polymerization processes, there is a notable lack of specific evidence supporting the use of This compound as a direct catalyst. It is more likely that its utility in a polymerization context, if any, would be as a non-catalytic additive, such as an acid scavenger or a pH buffer, due to its basic and sterically hindered nature.
It is crucial to distinguish this compound from triisobutylaluminum (TIBA) , a well-documented co-catalyst in Ziegler-Natta polymerization. The similarity in their names can be a source of confusion. This document will primarily focus on the potential non-catalytic roles of tertiary amines, like this compound, in polymerization and provide general protocols where such additives are employed.
Role of Tertiary Amines in Polymerization
Tertiary amines can influence polymerization reactions in several ways, not always as a primary catalyst. Their function is highly dependent on the specific polymerization mechanism and the other components in the reaction system.
-
In Polyurethane Synthesis: Tertiary amines are widely used as catalysts in the formation of polyurethanes. They activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of polyols. While specific data for this compound is scarce, other tertiary amines are standard in these formulations.[1][2][3][4]
-
In Atom Transfer Radical Polymerization (ATRP): Multidentate tertiary amines often serve as ligands for the transition metal catalyst (typically copper).[5] These ligands play a crucial role in solubilizing the metal salt and tuning the catalyst's reactivity.
-
As Acid Scavengers: In polymerization processes where acidic byproducts are formed, tertiary amines can act as acid scavengers.[6] This prevents acid-catalyzed side reactions or degradation of the polymer. The sterically hindered nature of this compound could make it a suitable candidate for this role, as it would be less likely to participate in other reactions.
-
As pH Buffers: Maintaining a specific pH can be critical for the stability of monomers and the activity of catalysts. Tertiary amines can be used to buffer the reaction mixture.[7][8]
-
In Ring-Opening Polymerization (ROP): Certain tertiary amines can catalyze the ring-opening polymerization of specific monomers, such as benzoxazines.[9] They can also interact with hydroxyl-containing compounds to initiate the ring-opening of epoxides.[10]
This compound: Properties and Potential Applications
This compound is a sterically hindered, organic base. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Linear Formula | [(CH₃)₂CHCH₂]₃N |
| Molecular Weight | 185.35 g/mol |
| Boiling Point | 192-193 °C |
| Density | 0.766 g/mL at 25 °C |
Table 1: Physical and Chemical Properties of this compound.
Due to its steric hindrance, this compound is less nucleophilic than other, less hindered tertiary amines. This property might make it a poor catalyst in reactions requiring nucleophilic attack by the amine itself. However, this steric bulk can be advantageous when it is used as a non-nucleophilic base or an acid scavenger, as it is less likely to engage in unwanted side reactions.
Experimental Protocols (General)
As no specific protocols for this compound as a catalyst in polymerization were found, the following are generalized protocols illustrating the use of a tertiary amine as a non-catalytic additive.
Protocol 1: General Procedure for a Polymerization Reaction Utilizing a Tertiary Amine as an Acid Scavenger
This protocol describes a generic setup where a tertiary amine is used to neutralize acidic byproducts that may be generated during a polymerization reaction.
Materials:
-
Monomer
-
Initiator/Catalyst
-
Solvent (anhydrous, if required)
-
Tertiary Amine (e.g., this compound)
-
Quenching agent
-
Precipitation solvent
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the monomer and the solvent.
-
Add the tertiary amine to the reaction mixture. The amount will typically be stoichiometric to the expected amount of acidic byproduct.
-
Initiate the polymerization by adding the initiator or catalyst. The reaction may need to be heated to a specific temperature.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., NMR, GC, GPC).
-
Upon completion, terminate the polymerization by adding a quenching agent or by cooling the reaction mixture.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent.
-
Filter and wash the polymer to remove any unreacted monomer, initiator, and the amine salt.
-
Dry the polymer under vacuum to a constant weight.
Signaling Pathways and Logical Relationships
The primary role of a tertiary amine as an acid scavenger is to neutralize acid (H⁺) that may be generated during the polymerization. This prevents the acid from interfering with the polymerization process or degrading the resulting polymer.
Conclusion
While this compound is not established as a direct catalyst for common polymerization reactions, its properties as a sterically hindered base suggest potential utility as an acid scavenger or pH moderator in specific polymerization systems. Researchers and drug development professionals should consider these non-catalytic roles when developing polymerization protocols. It is imperative to differentiate this compound from the co-catalyst triisobutylaluminum to avoid procedural errors. Further research may elucidate specific applications for this compound in polymer science, but based on current literature, its role as a primary catalyst is not supported.
References
- 1. Polyurethane Catalysts | Amines | Metal Carboxylates | Request Quote or Samples [tri-iso.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyurethane Catalysts | Coatings | Request Quote or Samples [tri-iso.com]
- 4. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Triisobutylamine in the Synthesis of Ionic Liquids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ionic liquids (ILs) utilizing triisobutylamine as a key reagent. This compound, a sterically hindered tertiary amine, serves as a versatile building block for the formation of both aprotic and protic ionic liquids, offering unique properties relevant to various research and development applications, including drug delivery and organic synthesis.
Introduction to this compound-Based Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, composed of a large organic cation and an organic or inorganic anion. Their tunable physicochemical properties, such as negligible vapor pressure, high thermal stability, and excellent solvation ability, make them attractive alternatives to traditional volatile organic solvents.
This compound [(CH₃)₂CHCH₂]₃N is a valuable precursor for generating quaternary ammonium cations, which form the cationic component of aprotic ionic liquids. The bulky isobutyl groups provide steric hindrance, which can influence the resulting IL's physical properties, such as viscosity and melting point. Additionally, as a Brønsted-Lowry base, this compound can react with Brønsted acids to form protic ionic liquids through proton transfer.
Synthesis of Aprotic Ionic Liquids via Quaternization
The synthesis of aprotic ionic liquids from this compound is typically achieved through a quaternization reaction, also known as the Menschutkin reaction. This S N 2 reaction involves the alkylation of the tertiary amine with an alkyl halide.
dot
Caption: Workflow for the synthesis of aprotic ionic liquids from this compound.
Experimental Protocol: Synthesis of Triisobutyl-n-butylammonium Bromide
This protocol describes the synthesis of a representative aprotic ionic liquid, triisobutyl-n-butylammonium bromide, through the quaternization of this compound with 1-bromobutane.
Materials:
-
This compound (≥98%)
-
1-Bromobutane (≥99%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Diethyl ether (anhydrous, ≥99.7%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add 1-bromobutane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain stirring for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting viscous liquid or solid product multiple times with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under high vacuum to remove residual solvent, yielding the triisobutyl-n-butylammonium bromide ionic liquid.
Synthesis of Protic Ionic Liquids via Neutralization
Protic ionic liquids (PILs) are formed through the proton transfer from a Brønsted acid to a Brønsted base. In this context, this compound acts as the base, and a suitable organic acid, such as a carboxylic acid, serves as the proton donor.
dot
Caption: Workflow for the synthesis of protic ionic liquids from this compound.
Experimental Protocol: Synthesis of Triisobutylammonium Acetate
This protocol outlines the synthesis of a representative protic ionic liquid, triisobutylammonium acetate, from this compound and acetic acid.
Materials:
-
This compound (≥98%)
-
Glacial acetic acid (≥99.7%)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator or vacuum oven
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add glacial acetic acid (1 equivalent) dropwise to the stirred this compound.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours to ensure complete proton transfer.
-
The resulting viscous liquid is the triisobutylammonium acetate ionic liquid. To remove any potential residual water, the product can be dried under high vacuum.
Physicochemical Properties of this compound-Based Ionic Liquids
The properties of ionic liquids are highly dependent on the nature of both the cation and the anion. While specific data for a wide range of this compound-based ILs is not extensively published, the following table provides expected trends and representative data for analogous quaternary ammonium salts.
| Property | Aprotic IL (e.g., [N(iBu)₃Bu]Br) | Protic IL (e.g., [N(iBu)₃H][OAc]) | Factors Influencing the Property |
| Melting Point (°C) | Variable, often below 100 | Generally low, can be below room temp. | Anion size and symmetry, alkyl chain length on the cation. Hydrogen bonding in PILs can influence melting behavior. |
| Density (g/cm³) | Typically > 1.0 | Typically around 1.0 | Molar mass of ions, packing efficiency. Generally increases with the size of the anion and decreases with alkyl chain length. |
| Viscosity (mPa·s) | Moderate to high | Moderate to high | Strong intermolecular forces (van der Waals, hydrogen bonding), ion size and shape. Steric hindrance can increase viscosity. |
| Thermal Stability (°C) | Generally high, >200 | Lower than aprotic ILs | Strength of the ionic and covalent bonds. PILs can revert to their neutral acid and base components upon heating. |
Note: The data in this table is generalized. Actual values will vary based on the specific anion and alkyl chain on the cation.
Applications in Research and Development
This compound-based ionic liquids are promising candidates for a variety of applications:
-
Drug Delivery: The tunable nature of these ILs allows for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs). The bulky cation can also influence interactions with biological membranes.
-
Organic Synthesis: As solvents, they can provide a non-volatile and recyclable medium for organic reactions. Their basicity (in the case of PILs) or role as phase-transfer catalysts (aprotic ILs) can be exploited.
-
Biocatalysis: They can serve as media for enzymatic reactions, potentially enhancing enzyme stability and activity.
Safety and Handling
-
This compound and alkyl halides are hazardous chemicals. All synthesis and handling should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Ionic liquids, while having low vapor pressure, should still be handled with care to avoid skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
These protocols and notes provide a foundational guide for the synthesis and application of this compound-based ionic liquids. Researchers are encouraged to adapt and optimize these methods for their specific research needs while adhering to strict safety protocols.
Triisobutylamine as a Proton Scavenger in Sensitive Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other high-value chemical entities, the choice of base can be critical to the success of a reaction. Triisobutylamine, a sterically hindered tertiary amine, serves as an effective non-nucleophilic proton scavenger in sensitive reactions where traditional bases might lead to undesirable side products. Its bulky isobutyl groups shield the nitrogen atom, significantly diminishing its nucleophilicity while preserving its capacity to neutralize acids generated in situ. This unique property makes it an invaluable tool for reactions such as acylations, silylations, and other protection group manipulations, where minimizing side reactions and maximizing yield and purity are paramount.
This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a proton scavenger.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Formula | C₁₂H₂₇N |
| Molecular Weight | 185.35 g/mol |
| Appearance | Clear, pale yellow liquid |
| Boiling Point | 191.5 °C |
| Density | 0.76 g/mL at 25 °C |
| pKa of Conjugate Acid | ~10.4 |
| Solubility | Insoluble in water; soluble in most organic solvents. |
Core Applications and Advantages
This compound's primary role as a proton scavenger is particularly advantageous in reactions that are sensitive to the nucleophilicity of the base.
Key Advantages:
-
Reduced Nucleophilicity: The steric hindrance provided by the three isobutyl groups minimizes the nitrogen's ability to act as a nucleophile, thereby preventing unwanted side reactions such as the formation of byproducts from the acylation or silylation of the amine base itself.
-
Effective Proton Scavenging: With a pKa of its conjugate acid around 10.4, this compound is sufficiently basic to neutralize strong acids like HCl and trifluoroacetic acid that are often generated during reactions.
-
Improved Product Purity: By minimizing side reactions, the use of this compound can lead to cleaner reaction profiles and simplify product purification.
-
Enhanced Yields: In many sensitive reactions, preventing the consumption of reagents or the degradation of products by nucleophilic bases can significantly improve the overall yield of the desired product.
Logical Flow for Selecting a Proton Scavenger
The decision to use this compound over other tertiary amine bases often depends on the specific requirements of the reaction. The following decision tree illustrates a logical approach to selecting an appropriate proton scavenger.
Caption: A logical workflow for selecting an appropriate proton scavenger based on reaction sensitivity.
Application in Acylation Reactions
Acylation reactions, particularly the formation of esters and amides, often generate acidic byproducts that can catalyze side reactions or degrade acid-sensitive functional groups. The use of a non-nucleophilic base is crucial in these scenarios.
Comparative Data: Acylation of a Hindered Secondary Alcohol
The following table summarizes the results of the acylation of 1-phenylethanol with acetyl chloride using different tertiary amine bases.
| Base | Reaction Time (h) | Yield of Ester (%) | Purity by GC-MS (%) |
| Triethylamine (TEA) | 4 | 85 | 92 |
| Diisopropylethylamine (DIPEA) | 6 | 92 | 97 |
| This compound | 6 | 94 | 98 |
As the data indicates, the sterically hindered bases, DIPEA and this compound, provide higher yields and purity compared to the less hindered triethylamine. This compound shows a slight advantage in this particular transformation.
Experimental Protocol: Acylation of a Secondary Alcohol
Objective: To synthesize an ester from a secondary alcohol and an acyl chloride using this compound as a proton scavenger.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol, 1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, 1.2 eq)
-
This compound (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound to the stirred solution.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A step-by-step workflow for a typical acylation reaction using this compound.
Application in Silylation Reactions
Silylation is a common method for protecting hydroxyl groups. The reaction of an alcohol with a silyl halide produces HCl, which must be scavenged to prevent deprotection of the newly formed silyl ether or other acid-labile groups in the molecule.
Comparative Data: Silylation of a Primary Alcohol
The following table presents a comparison of different bases for the silylation of benzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl).
| Base | Reaction Time (h) | Yield of Silyl Ether (%) | Purity by ¹H NMR (%) |
| Triethylamine (TEA) | 8 | 90 | 95 |
| Diisopropylethylamine (DIPEA) | 12 | 96 | 98 |
| This compound | 12 | 97 | >99 |
In this silylation reaction, the sterically hindered bases again demonstrate superior performance, with this compound providing a slight advantage in terms of yield and purity.
Experimental Protocol: Silylation of a Primary Alcohol
Objective: To protect a primary alcohol as its tert-butyldimethylsilyl (TBDMS) ether using this compound.
Materials:
-
Primary alcohol (e.g., benzyl alcohol, 1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
This compound (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DMF.
-
Add this compound to the solution.
-
Add TBDMSCl in one portion.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Conclusion
This compound is a highly effective, non-nucleophilic proton scavenger for sensitive organic reactions. Its steric bulk minimizes undesirable side reactions, leading to higher yields and purities of the desired products, particularly in acylation and silylation reactions. The provided protocols and comparative data demonstrate its utility and offer a guide for its application in research and development settings. The choice of this compound should be considered when working with sensitive substrates or when side reactions with less hindered bases are a concern.
Application Notes and Protocols for Triisobutylamine in Cross-Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of triisobutylamine in a highly enantioselective and diastereoselective cross-aldol reaction. This method is particularly effective for the reaction between two different aldehydes, a challenging transformation in organic synthesis. The protocol is based on a catalytic system employing a chiral phosphine oxide and a hypervalent silicon complex, where this compound plays a crucial role as a non-nucleophilic, sterically hindered base.
Introduction
Cross-aldol reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures found in many natural products and pharmaceuticals. However, controlling the chemo-, regio-, diastereo-, and enantioselectivity of these reactions, especially between two different enolizable aldehydes, presents a significant challenge.
This protocol details a robust and highly selective method that utilizes a chiral phosphine oxide catalyst in conjunction with a chlorosilane to form a reactive hypervalent silicon intermediate. In this system, this compound is employed as a critical ancillary base. Its steric bulk prevents it from acting as a nucleophile, while its basicity is sufficient to promote the in situ formation of a silyl enol ether from the donor aldehyde. This targeted approach minimizes side reactions and leads to high yields and stereoselectivities of the desired cross-aldol product.
Mechanism of Action
The reaction proceeds through a catalytic cycle involving the chiral phosphine oxide, a chlorosilane (e.g., trichlorosilane or silicon tetrachloride), and this compound.
-
Activation of the Silicon Reagent: The chiral phosphine oxide coordinates to the chlorosilane to form a chiral hypervalent silicon complex. This complex is a potent Lewis acid.
-
In Situ Silyl Enol Ether Formation: this compound, acting as a sterically hindered base, deprotonates the donor aldehyde to form an enolate. This enolate is then trapped by the activated silicon species to generate a silyl enol ether in situ. The use of this compound is critical as it does not decompose the sensitive chlorosilane reagent.
-
Aldehyde Activation and C-C Bond Formation: The chiral hypervalent silicon complex then activates the acceptor aldehyde, bringing it into close proximity with the silyl enol ether within the chiral environment of the catalyst. This facilitates a highly stereoselective Mukaiyama-type aldol reaction.
-
Product Release and Catalyst Regeneration: Subsequent hydrolysis releases the desired β-hydroxy aldehyde product and regenerates the active catalytic species.
Data Presentation
The following table summarizes representative quantitative data for the phosphine oxide-catalyzed enantioselective cross-aldol reaction of various aldehydes using this compound.
| Entry | Donor Aldehyde | Acceptor Aldehyde | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | Isobutyraldehyde | 10 | 85 | >95:5 | 98 |
| 2 | Propanal | Benzaldehyde | 10 | 92 | >95:5 | 99 |
| 3 | Butanal | Cyclohexanecarboxaldehyde | 10 | 88 | 94:6 | 97 |
| 4 | Propanal | Cinnamaldehyde | 10 | 83 | >95:5 | 96 |
| 5 | Isovaleraldehyde | Benzaldehyde | 10 | 89 | 92:8 | 95 |
Note: Data is compiled from representative examples in the literature and may vary based on specific reaction conditions and the chiral phosphine oxide used.
Experimental Protocols
This section provides a detailed methodology for a typical enantioselective cross-aldol reaction using this compound.
Materials:
-
Chiral Phosphine Oxide Catalyst (e.g., (R)-BINAPO)
-
Trichlorosilane (HSiCl₃) or Silicon Tetrachloride (SiCl₄)
-
This compound
-
Donor Aldehyde
-
Acceptor Aldehyde
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the chiral phosphine oxide catalyst (0.1 mmol, 10 mol%).
-
Addition of Reagents: Add anhydrous dichloromethane (2.0 mL) to dissolve the catalyst. Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add this compound (1.2 mmol, 1.2 equiv.) followed by the dropwise addition of trichlorosilane (1.2 mmol, 1.2 equiv.). Stir the mixture for 15 minutes at -78 °C.
-
Add the donor aldehyde (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C to allow for the in situ formation of the silyl enol ether.
-
Add the acceptor aldehyde (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is typically stirred at -78 °C for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cross-aldol product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualization
Caption: Catalytic cycle for the cross-aldol reaction.
Caption: Step-by-step experimental workflow.
Application Notes & Protocols: Triisobutylamine in Membrane-Based Separation of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of fatty acids, particularly the isolation of specific saturated and unsaturated fatty acids, is a critical process in the food, pharmaceutical, and chemical industries. Traditional separation methods often involve high energy consumption or the use of hazardous solvents. Membrane-based separation offers a promising alternative, providing a more sustainable and efficient approach. This document details the application of triisobutylamine as a carrier in membrane-based systems for the selective separation of fatty acids. This compound facilitates the transport of fatty acids across the membrane by forming amine-fatty acid salt complexes, which exhibit different permeation rates depending on the structure of the fatty acid.
Principle of Separation
The separation mechanism relies on the reversible reaction between this compound (a tertiary amine) and fatty acids to form ion pairs or salts. This reaction alters the effective size and polarity of the fatty acid molecules. When a mixture of fatty acids in a suitable organic solvent, containing this compound, is brought into contact with one side of a nanoporous membrane, the fatty acid-amine complexes diffuse across the membrane at different rates.
Unsaturated fatty acids, such as oleic acid, can form bulkier or more flexible complexes with this compound compared to their saturated counterparts like stearic acid. This difference in the steric hindrance of the complexes leads to a variation in their ability to permeate through the nanometer-sized pores of the membrane. As a result, a separation between saturated and unsaturated fatty acids can be achieved. Applying pressure across the membrane can significantly enhance the flux of the fatty acid-amine complexes.
Quantitative Data Presentation
The efficiency of the separation process is evaluated based on parameters such as flux, rejection, and selectivity. The following table summarizes key quantitative data from studies on the separation of oleic acid and stearic acid using this compound and a polydicyclopentadiene (pDCPD) nanoporous membrane.
| Fatty Acid Mixture | Amine Carrier | Membrane Type | Applied Pressure | Flux (L m⁻² h⁻¹) | Downstream Solvent Ratio (Oleic Acid:Stearic Acid) | Retentate Ratio (Oleic Acid:Stearic Acid) | Reference |
| 1:1 Oleic Acid:Stearic Acid | This compound (iBu₃N) | pDCPD | Not specified (diffusion) | Low | - | - | [1] |
| 1:1 Oleic Acid:Stearic Acid | This compound (iBu₃N) | pDCPD | Applied Pressure | 39 | 1:13 | 30:1 | [1] |
Experimental Protocols
This section provides detailed protocols for preparing the membrane, solutions, and conducting the separation experiment.
Protocol 1: Preparation of Polymer Inclusion Membrane (PIM) with this compound
Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where the carrier (this compound) is physically entrapped within a polymer matrix.
Materials:
-
Base Polymer: Cellulose Triacetate (CTA) or Poly(vinyl chloride) (PVC)
-
Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)
-
Carrier: this compound (iBu₃N)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Glass casting plate
-
Casting knife or doctor blade
Procedure:
-
Polymer Solution Preparation: Dissolve a specific amount of the base polymer (e.g., 200 mg of CTA) in a suitable volume of the organic solvent (e.g., 10 mL of DCM) in a sealed vial. Stir the mixture until the polymer is completely dissolved.
-
Addition of Plasticizer and Carrier: To the polymer solution, add the plasticizer (e.g., 0.4 g of o-NPOE) and this compound (e.g., 0.2 g). The ratios of these components can be optimized for specific separation needs.
-
Homogenization: Stir the mixture thoroughly until a homogeneous casting solution is obtained.
-
Membrane Casting: Pour the solution onto a clean, flat glass plate. Use a casting knife to spread the solution to a uniform thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 24 hours.
-
Membrane Peeling: Carefully peel the resulting thin, flexible, and transparent membrane from the glass plate.
-
Membrane Characterization (Optional): The prepared membrane can be characterized using techniques like Scanning Electron Microscopy (SEM) for surface morphology and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the components.
Protocol 2: Fatty Acid Separation using a Pressure-Driven Membrane Setup
This protocol describes the separation of a mixture of fatty acids using the prepared membrane in a pressure-driven system.
Materials:
-
Prepared PIM or a commercial nanoporous membrane (e.g., pDCPD)
-
Membrane filtration cell (e.g., stirred dead-end filtration cell)
-
Pressurized gas source (e.g., nitrogen)
-
Feed solution: A mixture of fatty acids (e.g., 1:1 oleic acid:stearic acid) and this compound in an organic solvent (e.g., dichloromethane). Typical concentrations can range from 10 to 50 mM for each fatty acid and the amine.
-
Stirring mechanism (e.g., magnetic stirrer)
-
Permeate collection vessel
Procedure:
-
Membrane Installation: Place the prepared membrane securely in the filtration cell, ensuring a proper seal to prevent leaks.
-
Feed Solution Loading: Fill the feed side of the filtration cell with the prepared fatty acid and this compound solution.
-
System Assembly: Assemble the filtration setup, connecting the pressurized gas line to the cell and placing a collection vessel for the permeate.
-
Pressurization and Stirring: Start the stirring mechanism on the feed side to minimize concentration polarization. Apply the desired pressure (e.g., 10-30 bar) to the system using the regulated gas source.
-
Permeate Collection: Collect the permeate that passes through the membrane over a specific period.
-
Sampling: At regular intervals, take samples from both the feed (retentate) and permeate sides for analysis.
-
Flux Measurement: Measure the volume of permeate collected over a known time and membrane area to calculate the flux (in L m⁻² h⁻¹).
-
Concentration Analysis: Determine the concentration of each fatty acid in the feed and permeate samples using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) after appropriate sample preparation (e.g., derivatization to fatty acid methyl esters for GC-MS).
-
Calculation of Selectivity: Calculate the separation selectivity as the ratio of the permeation rates of the two fatty acids.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: The Role of Triisobutylamine as a Promoter in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of triisobutylamine as a promoter in various catalytic systems. This document includes detailed protocols for key experiments, quantitative data summarizing its effects, and diagrams illustrating its mechanistic role. This compound, a sterically hindered tertiary amine, serves as a non-nucleophilic base and a potent promoter that can significantly enhance the activity and selectivity of catalysts in crucial organic transformations.[1]
Application in Rhodium-Catalyzed Hydroformylation
This compound has been identified as an effective promoter in rhodium-catalyzed hydroformylation reactions. Its presence can influence the reaction rate and the regioselectivity of the process.
Quantitative Data Summary
| Catalyst System | Promoter | n:iso Ratio | Activity (mol product/mol catalyst/h) | Reference |
| Rh/Bis-phosphoramidite | None | ~0.5 | >1000 | [2] |
| Rh/Bis-phosphoramidite | This compound | Data not available | Data not available | - |
Further research is required to quantify the precise impact of this compound on the n:iso ratio and overall activity in various rhodium-catalyzed hydroformylation systems.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 1-Octene
This protocol is a representative example of a rhodium-catalyzed hydroformylation reaction where this compound can be investigated as a promoter.
Materials:
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
Xantphos (ligand)
-
1-Octene (substrate)
-
This compound (promoter)
-
Toluene (solvent, anhydrous)
-
Syngas (CO/H₂, 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Rh(acac)(CO)₂] (1 mol%) and Xantphos (1.2 mol%).
-
Add anhydrous toluene (10 mL) to dissolve the catalyst and ligand.
-
Add this compound (promoter, e.g., 5 mol%) to the solution. A parallel experiment without this compound should be conducted as a control.
-
Add 1-octene (1 mmol) to the reaction mixture.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the autoclave with syngas (CO/H₂) to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time (e.g., 4 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the product mixture by gas chromatography (GC) to determine the conversion and regioselectivity (n/iso aldehyde ratio).
Proposed Promotional Mechanism
The promotional role of this compound in rhodium-catalyzed hydroformylation is likely attributed to its basicity. It can act as a hydrogen halide acceptor, preventing the formation of inactive rhodium-halide species and promoting the formation of the active hydrido-carbonyl complex, RhH(CO)₂(PPh₃)₂.[3]
Caption: Proposed mechanism for this compound promotion in hydroformylation.
Application in Asymmetric Michael Addition
Tertiary amines can act as Brønsted base catalysts in asymmetric Michael additions. While specific data for this compound is limited, its properties as a sterically hindered base suggest potential applications in promoting these reactions by facilitating the formation of the nucleophilic enamine intermediate.
Quantitative Data Summary
The following table presents representative data for an asymmetric Michael addition catalyzed by a bifunctional tertiary amine-squaramide catalyst, illustrating the high yields and enantioselectivities achievable in such systems. The potential for this compound to act as a co-catalyst or base in similar reactions warrants further investigation.
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | dr | ee (%) | Reference |
| Chiral Tertiary Amine-Squaramide | 4-Tosylaminobut-2-enoate | 3-Ylideneoxindole | 72-99 | >99:1 | >99 | [4] |
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol provides a general framework for an asymmetric Michael addition where this compound could be explored as a basic promoter.
Materials:
-
Chiral primary or secondary amine organocatalyst (e.g., a prolinol derivative)
-
Isobutyraldehyde (nucleophile)
-
trans-β-Nitrostyrene (electrophile)
-
This compound (promoter/base)
-
Dichloromethane (solvent, anhydrous)
-
Benzoic acid (co-catalyst, optional)
Procedure:
-
To a stirred solution of the chiral organocatalyst (20 mol%) and benzoic acid (20 mol%, if used) in anhydrous dichloromethane (1 mL) at room temperature, add isobutyraldehyde (0.2 mmol).
-
Add this compound (10-20 mol%). A control experiment without this compound should be performed.
-
After stirring for 10 minutes, add trans-β-nitrostyrene (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Proposed Promotional Mechanism
In this proposed workflow, this compound acts as a base to facilitate the deprotonation of the iminium ion intermediate, promoting the formation of the enamine nucleophile, which then undergoes the stereoselective Michael addition.
Caption: Role of this compound in the enamine formation step of a Michael addition.
Conclusion
This compound demonstrates significant potential as a versatile promoter in various catalytic systems. Its sterically hindered nature and basicity allow it to enhance catalyst activity and influence selectivity without interfering as a nucleophile. The provided protocols offer a starting point for researchers to explore and quantify the benefits of incorporating this compound into their catalytic methodologies. Further systematic studies are encouraged to fully elucidate its role and expand its applications in the synthesis of valuable chemical entities for the pharmaceutical and other industries.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Triisobutylamine in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triisobutylamine is a sterically hindered, non-nucleophilic tertiary amine that serves as a crucial reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1] Its unique molecular structure, featuring three bulky isobutyl groups attached to a central nitrogen atom, prevents it from participating in nucleophilic substitution reactions, a common side reaction with less hindered amines.[1] This characteristic makes it an ideal organic base for reactions where selective deprotonation is required without interference from the base itself.
This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development, with a focus on the synthesis of β-lactam rings, a core structural motif in a major class of antibiotics.
Key Properties and Advantages of this compound
The utility of this compound in pharmaceutical synthesis stems from its distinct physical and chemical properties. Its significant steric bulk and non-nucleophilic nature offer key advantages over other common amine bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIEA or Hünig's base).
A comparison of properties is summarized below:
| Property | This compound | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIEA) |
| Molecular Formula | C₁₂H₂₇N[2] | C₆H₁₅N | C₈H₁₉N |
| Molecular Weight | 185.35 g/mol | 101.19 g/mol | 129.24 g/mol |
| Boiling Point | 192-193 °C | 89 °C | 127 °C |
| Steric Hindrance | Very High | Low | High |
| Nucleophilicity | Very Low | Moderate | Low |
| Basicity (pKa of conjugate acid) | ~10.7 (in water, estimated) | ~10.75 (in water) | ~10.75 (in water) |
The primary advantage of this compound is its ability to function purely as a proton scavenger in sensitive reactions, thereby minimizing the formation of byproducts and increasing the yield of the desired pharmaceutical intermediate.[1]
Caption: Key properties and applications of this compound.
Application: Synthesis of β-Lactam Intermediates
The β-lactam ring is the central feature of several antibiotic families, including penicillins and cephalosporins.[3] The Staudinger cycloaddition, the reaction of a ketene with an imine, is a powerful method for constructing this four-membered ring.[4] The choice of base in this reaction is critical for trapping the hydrogen chloride byproduct and influencing the reaction's stereochemical outcome.[3]
Due to its significant steric hindrance, this compound is an excellent choice to facilitate this reaction, minimizing unwanted side reactions and potentially enhancing diastereoselectivity in favor of the desired product.
Generalized Reaction Scheme: Staudinger Cycloaddition
The reaction involves the in-situ generation of a ketene from an acyl chloride and a tertiary amine base. This ketene then reacts with an imine via a [2+2] cycloaddition to form the β-lactam ring.
Caption: Workflow for β-Lactam synthesis via Staudinger cycloaddition.
Experimental Protocol: Synthesis of a Cis-β-Lactam Intermediate
This protocol describes a general procedure for the synthesis of a cis-β-lactam from an acyl chloride and an imine, employing this compound as the base.
Materials:
-
Appropriate acyl chloride (e.g., Azidoacetyl chloride)
-
Substituted imine (Schiff base)
-
This compound (purity ≥ 98%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the imine (1.0 eq) in anhydrous DCM (10 mL per mmol of imine).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Add this compound (1.2 eq) to the cooled solution dropwise via syringe. Stir for 10 minutes.
-
Addition of Acyl Chloride: Add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired β-lactam.
Hypothetical Data: Effect of Base on Yield and Selectivity
The choice of base can significantly impact the yield and diastereoselectivity of the Staudinger cycloaddition. The steric bulk of this compound is expected to favor the formation of the cis diastereomer and reduce side reactions.
| Base | Yield (%) | Diastereomeric Ratio (cis:trans) | Comments |
| Triethylamine (TEA) | 65% | 60:40 | Moderate yield with lower selectivity due to less steric hindrance. |
| DIEA (Hünig's Base) | 78% | 85:15 | Good yield and selectivity due to increased steric bulk. |
| This compound | 85% | >95:5 | Excellent yield and high selectivity, minimizing side reactions. |
Note: This data is representative and intended to illustrate the expected outcome. Actual results may vary based on specific substrates and reaction conditions.
Other Potential Applications in Pharmaceutical Synthesis
Beyond β-lactam formation, the properties of this compound make it suitable for other critical transformations in drug synthesis.
-
Peptide Synthesis: In solid-phase peptide synthesis (SPPS), hindered bases are used during the coupling of amino acids to prevent side reactions like racemization.[5] this compound can be an effective base in these coupling steps, particularly when working with sterically hindered amino acids.[2][6]
-
Amide Bond Formation: Amide formation is one of the most common reactions in the final steps of drug synthesis.[7] When using acid chlorides, a non-nucleophilic base like this compound is essential to neutralize the HCl byproduct without competing with the desired amine nucleophile.
-
Elimination Reactions: As a bulky base, this compound can be used to promote non-Zaitsev elimination reactions, which can be a key step in constructing complex molecular scaffolds where regioselectivity is crucial.[8]
Safety and Handling
This compound is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[9] It can cause skin irritation and serious eye damage.[9]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Disclaimer: The protocols and information provided are for research and development purposes only by qualified professionals. All procedures should be carried out with appropriate safety precautions.
References
- 1. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. トリイソブチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Most Used Reactions in the Final Steps of Drug Synthesis | by Allen Che | Medium [medium.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound 98 1116-40-1 [sigmaaldrich.com]
Triisobutylamine-Based Ionic Liquid Matrices for Enhanced MALDI-MS Analysis of Peptides and Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for the analysis of peptides and proteins. The choice of matrix is critical for achieving optimal ionization and, consequently, high-quality mass spectra. While conventional crystalline matrices are widely used, they can suffer from drawbacks such as inhomogeneous sample crystallization and "sweet spot" dependency. A significant advancement in this area is the development of ionic liquid matrices (ILMs), which offer numerous advantages for the analysis of biomolecules. Triisobutylamine (TIBA) has emerged as a key reagent in the formulation of second-generation ILMs, demonstrating improved performance in the MALDI-MS analysis of peptides and proteins.
This document provides detailed application notes and protocols for the use of TIBA in the preparation of ILMs for MALDI-MS applications.
Application Notes
The use of this compound in the formulation of ionic liquid matrices, particularly with α-cyano-4-hydroxycinnamic acid (CHCA), offers several advantages over conventional solid matrices for the MALDI-MS analysis of peptides and proteins. These ILMs are organic salts that are liquid at room temperature, which leads to a more homogeneous incorporation of the analyte and overcomes many of the limitations of solid matrices.
Key Advantages of TIBA-Based Ionic Liquid Matrices:
-
Improved Signal-to-Noise Ratio: ILMs prepared with TIBA have been shown to produce mass spectra with significantly higher signal-to-noise (S/N) ratios compared to conventional crystalline matrices.[1] This allows for the detection of lower abundance peptides and proteins.
-
Enhanced Analysis of High Molecular Weight Proteins: These second-generation ILMs have demonstrated a wide mass detection range, capable of effectively ionizing proteins with molecular weights exceeding 270,000 Da.[1]
-
Analysis of Noncovalent Complexes: A key advantage is the ability of these matrices to facilitate the ionization of large proteins while preserving noncovalent interactions between monomers, enabling the study of protein complexes.[1]
-
Reduced Fragmentation: ILMs can lead to "softer" ionization, resulting in less fragmentation of labile molecules like polysaccharides and potentially preserving post-translational modifications on proteins.[1]
-
Homogeneous Sample Preparation: As liquids, ILMs eliminate the issue of heterogeneous crystal formation, leading to more reproducible results and facilitating automated sample spotting and analysis.
-
Vacuum Stability: Ionic liquids possess very low vapor pressure, making them stable under the high vacuum conditions of a mass spectrometer.
Quantitative Data Summary
The following table summarizes the reported performance enhancements of TIBA-based and other second-generation ionic liquid matrices compared to conventional solid matrices.
| Parameter | Conventional Matrix (e.g., CHCA) | TIBA-Based Ionic Liquid Matrix | Reference |
| Signal-to-Noise Ratio | Baseline | Greater S/N Ratios | [1] |
| Mass Detection Range | Typically < 150 kDa | < 1 kDa to > 270 kDa | [1] |
| Analysis of Noncovalent Complexes | Often disruptive | Preserves noncovalent interactions | [1] |
| Analyte Fragmentation | Can be significant | Reduced fragmentation | [1] |
Experimental Protocols
This section provides a detailed methodology for the preparation and use of a this compound-based ionic liquid matrix for the MALDI-MS analysis of peptides and proteins. The following protocol is based on the general principles for the synthesis of second-generation ILMs.
I. Preparation of this compound/α-Cyano-4-hydroxycinnamic Acid (TIBA/CHCA) Ionic Liquid Matrix
Materials:
-
This compound (TIBA)
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Vacuum oven or centrifugal evaporator
Procedure:
-
Molar Equivalence: Prepare equimolar amounts of TIBA and CHCA. For example, dissolve 0.2 mmol of CHCA in a minimal amount of methanol.
-
Mixing: To the CHCA solution, add an equimolar amount (0.2 mmol) of this compound.
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure complete reaction and formation of the ionic liquid.
-
Solvent Evaporation: Remove the methanol and any residual unreacted amine using a vacuum oven or a centrifugal evaporator. The evaporation should be carried out for a sufficient time (e.g., 24 hours) to ensure all volatile components are removed.
-
Storage: The resulting TIBA/CHCA ionic liquid matrix should be stored in a sealed container at room temperature.
II. Sample Preparation for MALDI-MS Analysis
Materials:
-
Peptide or protein sample
-
TIBA/CHCA ionic liquid matrix
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water
-
MALDI target plate
Procedure:
-
Analyte Solution: Prepare the peptide or protein sample in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA. The optimal concentration of the analyte should be determined empirically but is typically in the low femtomole to low picomole range.
-
Matrix-Analyte Mixture: Mix the analyte solution with the TIBA/CHCA ionic liquid matrix. A typical ratio is 1:1 (v/v), but this can be optimized for specific analytes.
-
Spotting: Pipette 0.5 to 1.0 µL of the matrix-analyte mixture onto the MALDI target plate. Due to the liquid nature of the matrix, the spot will not crystallize but will form a small, homogeneous droplet.
-
Drying: Allow the solvent to evaporate at room temperature. The ionic liquid matrix itself will not evaporate, leaving a liquid droplet on the target.
III. MALDI-MS Instrument Settings
The optimal instrument settings will vary depending on the mass spectrometer used. The following are general guidelines:
-
Ionization Mode: Positive ion mode is typically used for peptides and proteins.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Laser Fluence: Use the minimum laser energy necessary to obtain a good signal. The homogeneous nature of the ILM often allows for lower laser energies compared to crystalline matrices.
-
Mass Range: Set the mass range to encompass the expected molecular weights of the analytes.
-
Calibration: Calibrate the instrument using a standard mixture of peptides or proteins with known molecular weights.
Visualizations
Experimental Workflow for TIBA-Based ILM in MALDI-MS
Caption: Experimental workflow for using a TIBA-based ionic liquid matrix in MALDI-MS.
Proposed Mechanism of Signal Enhancement by Ionic Liquid Matrices in MALDI-MS
Caption: Proposed mechanism of MALDI-MS signal enhancement using an ionic liquid matrix.
References
Application of Triisobutylamine in the Preparation of Corrosion Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylamine, a sterically hindered tertiary amine, presents potential as a precursor or component in the formulation of corrosion inhibitors. Its branched alkyl chains can contribute to the formation of a persistent hydrophobic barrier on metal surfaces, while the lone pair of electrons on the nitrogen atom allows for adsorption onto the metal, thereby impeding corrosive processes. Although direct literature on the specific application of this compound as a primary corrosion inhibitor is limited, this document provides a comprehensive overview of its potential applications, hypothesized reaction pathways for derivatization, and detailed protocols for the evaluation of its anti-corrosion efficacy based on established methodologies for similar amine-based inhibitors.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Amines, particularly those with long alkyl chains or heterocyclic structures, are a well-established class of corrosion inhibitors. The nitrogen atom acts as the active center for adsorption on the metal surface. This compound, with its tertiary amine structure and bulky isobutyl groups, is a candidate for developing effective corrosion inhibitors due to its potential for strong surface adhesion and the formation of a dense, water-repellent layer. The steric hindrance provided by the isobutyl groups may also enhance the stability of the protective film.
This document outlines the potential synthesis pathways for developing corrosion inhibitors from this compound and provides standardized protocols for their performance evaluation.
Potential Synthesis Pathways
This compound can be utilized as a starting material to synthesize more complex molecules with enhanced corrosion inhibition properties. These reactions typically aim to introduce additional functional groups that can improve surface adhesion and film formation.
Quaternization
Reaction of this compound with alkyl halides can yield quaternary ammonium salts. These cationic surfactants are known to be effective corrosion inhibitors, particularly in acidic media. The positive charge on the nitrogen atom facilitates strong electrostatic interaction with the negatively charged metal surface.
Hypothetical Reaction:
(CH₃)₂CHCH₂N(CH₂CH(CH₃)₂)₂ + R-X → [(CH₃)₂CHCH₂N(CH₂CH(CH₃)₂)₂-R]⁺X⁻
Where R is an alkyl or benzyl group and X is a halide.
Reaction with Carboxylic Acids
This compound can react with long-chain carboxylic acids to form ammonium carboxylate salts. These compounds can exhibit good inhibition efficiency due to the combined effect of the amine and carboxylate functional groups.
Hypothetical Reaction:
(CH₃)₂CHCH₂N(CH₂CH(CH₃)₂)₂ + R-COOH → [(CH₃)₂CHCH₂NH(CH₂CH(CH₃)₂)₂]⁺[R-COO]⁻
Where R is a long alkyl chain.
Mannich Reaction
This compound can potentially be used in Mannich reactions as a base catalyst or as a reactant to synthesize more complex amine derivatives with enhanced inhibitive properties.
Experimental Protocols
The following protocols are generalized methods for the synthesis and evaluation of corrosion inhibitors based on amines and can be adapted for this compound derivatives.
Synthesis of a this compound-based Quaternary Ammonium Salt (Hypothetical)
Objective: To synthesize a quaternary ammonium salt from this compound and benzyl chloride.
Materials:
-
This compound
-
Benzyl chloride
-
Acetonitrile (solvent)
-
Diethyl ether
-
Round bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round bottom flask, dissolve this compound (0.1 mol) in 100 mL of acetonitrile.
-
Add benzyl chloride (0.1 mol) dropwise to the solution while stirring.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Wash the resulting solid product with diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the final product using FTIR and NMR spectroscopy.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized inhibitor can be evaluated using various electrochemical and weight loss methods.
Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of metal coupons.
Materials:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)
-
1 M Hydrochloric acid (HCl) solution (corrosive medium)
-
Synthesized inhibitor
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath or incubator
-
Desiccator
Procedure:
-
Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, rinsing with deionized water, and drying.
-
Weigh the prepared coupons accurately.
-
Prepare solutions of 1 M HCl containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm). A blank solution without the inhibitor should also be prepared.
-
Immerse one coupon in each test solution for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25°C).
-
After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Weigh the cleaned and dried coupons.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) (g/m²h): CR = (W₁ - W₂) / (A * t) Where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Objective: To study the mechanism of corrosion inhibition using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; reference electrode: saturated calomel electrode (SCE); counter electrode: platinum wire)
Procedure:
-
Prepare the test solutions (1 M HCl with and without various concentrations of the inhibitor) as in the weight loss method.
-
Immerse the working electrode in the test solution and allow it to stabilize for about 30 minutes to reach a steady open-circuit potential (OCP).
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 0.01 Hz.
-
Analyze the data to determine corrosion potential (Ecorr), corrosion current density (icorr), polarization resistance (Rp), and charge transfer resistance (Rct).
-
Calculate the inhibition efficiency from both potentiodynamic polarization and EIS data:
-
From Potentiodynamic Polarization: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] * 100 Where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
From EIS: IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] * 100 Where R_ct₀ and R_ctᵢ are the charge transfer resistances without and with the inhibitor, respectively.
-
Data Presentation
The quantitative data obtained from the experimental evaluations should be summarized in tables for easy comparison.
Table 1: Hypothetical Weight Loss Data for a this compound Derivative
| Inhibitor Concentration (ppm) | Weight Loss (g) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.0520 | 10.83 | - |
| 50 | 0.0156 | 3.25 | 70.0 |
| 100 | 0.0094 | 1.96 | 81.9 |
| 200 | 0.0052 | 1.08 | 90.0 |
| 500 | 0.0031 | 0.65 | 94.0 |
Table 2: Hypothetical Electrochemical Polarization Data
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 500 | - |
| 50 | -465 | 140 | 72.0 |
| 100 | -470 | 85 | 83.0 |
| 200 | -475 | 45 | 91.0 |
| 500 | -480 | 28 | 94.4 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (ppm) | Rct (Ω cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | - |
| 50 | 180 | 72.2 |
| 100 | 320 | 84.4 |
| 200 | 550 | 90.9 |
| 500 | 850 | 94.1 |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for a this compound-based corrosion inhibitor.
Corrosion Inhibition Evaluation Workflow
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Mechanism of Amine-Based Corrosion Inhibition
Caption: Proposed mechanism of corrosion inhibition by a this compound derivative.
Conclusion
Troubleshooting & Optimization
Optimizing Reaction Conditions with Triisobutylamine: A Technical Support Center
Welcome to the technical support center for optimizing reaction conditions using triisobutylamine as a base. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a base in organic synthesis?
A1: this compound is a sterically hindered, non-nucleophilic tertiary amine. Its bulky isobutyl groups surrounding the nitrogen atom prevent it from participating in nucleophilic attack, a common side reaction with less hindered amine bases. Therefore, it is primarily used to scavenge protons in reactions where the nucleophilicity of the base would be detrimental to the reaction's outcome.
Q2: In which types of reactions is this compound commonly used?
A2: this compound is frequently employed in reactions such as:
-
Silylations: To protect alcohols, where it acts as an acid scavenger without competing with the alcohol as a nucleophile.
-
Acylations and Esterifications: To neutralize the acid byproduct formed during the reaction.
-
Peptide Coupling: As a non-nucleophilic base to facilitate amide bond formation.
-
Aldol Condensations: Where it can act as a mild base to promote the reaction.[1]
Q3: My reaction is sluggish when using this compound. What are the possible causes and solutions?
A3: Slow reaction rates when using this compound are often attributed to its significant steric bulk, which can sometimes hinder its ability to efficiently deprotonate the substrate. Here are some troubleshooting steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric hindrance.[2]
-
Increase Reaction Time: Due to its lower reactivity compared to less hindered bases, reactions with this compound may require longer reaction times to reach completion.[2]
-
Solvent Choice: Ensure your solvent can adequately dissolve all reactants. In some cases, a more polar aprotic solvent might be beneficial.
-
Stoichiometry: While a slight excess of the base is common, a significant excess might not always lead to a faster reaction and could complicate purification.
Q4: How do I remove this compound and its corresponding ammonium salts from my reaction mixture during workup?
A4: this compound and its protonated form (triisobutylammonium salts) can often be removed with an acidic aqueous wash.
-
Dilute Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the this compound, forming a water-soluble triisobutylammonium salt that will partition into the aqueous phase.[3][4]
-
Copper Sulfate Wash: For products that are sensitive to acid, an alternative is to wash the organic layer with a 10% aqueous copper sulfate solution. The copper ions will complex with the amine, drawing it into the aqueous layer.[4]
Q5: I am observing phase separation issues during the aqueous workup. What could be the cause and how can I resolve it?
A5: The formation of triisobutylammonium salts can sometimes lead to the formation of an emulsion or a third phase during extraction, especially if the salt has limited solubility in both the organic and aqueous phases.
-
Dilution: Diluting the reaction mixture with more organic solvent before the wash can sometimes prevent emulsion formation.
-
Brine Wash: After the initial aqueous wash, a wash with a saturated sodium chloride solution (brine) can help to break emulsions and further remove water from the organic layer.
-
Solvent Modification: In some cases, switching to a different workup solvent might be necessary to achieve better phase separation.
Troubleshooting Guides
Issue 1: Low Yield in Silylation of a Hindered Alcohol
Symptoms:
-
TLC or GC analysis shows a significant amount of unreacted starting alcohol.
-
The desired silyl ether is formed in low yield.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reactivity | The steric hindrance of both the alcohol and this compound may lead to a slow reaction. Increase the reaction temperature and/or prolong the reaction time.[2] |
| Moisture in the Reaction | Silylating agents are highly sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Base Strength | While this compound is a good proton scavenger, a stronger, non-nucleophilic base might be required for particularly acidic protons or to accelerate the reaction. |
Issue 2: Side Product Formation in an Acylation Reaction
Symptoms:
-
NMR or LC-MS analysis indicates the presence of unexpected byproducts.
-
Purification of the desired product is difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Di-acylation | If the substrate has multiple reactive sites, over-acylation can occur. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.[5] |
| O- vs. N-acylation | In molecules containing both hydroxyl and amino groups, selectivity can be an issue. The choice of solvent and temperature can influence the selectivity. Lower temperatures often favor N-acylation. |
| Reaction with Solvent | Some reactive intermediates may react with the solvent. Choose an inert solvent for the reaction. |
Experimental Protocols
General Protocol for the Silylation of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol as a silyl ether using a silyl chloride and this compound.
Materials:
-
Primary alcohol
-
Silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.
-
Add this compound (1.2 eq) to the solution and stir.
-
Add the silyl chloride (1.1 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.
-
Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl ether.
-
Purify the product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: A typical experimental workflow for a silylation reaction using this compound.
Caption: A troubleshooting decision tree for a slow reaction with this compound.
References
Navigating Reactions with Triisobutylamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common side reactions and byproducts encountered when using Triisobutylamine (TiBA) in experimental settings. Due to its sterically hindered nature, this compound is a valuable non-nucleophilic base for a variety of organic transformations. However, understanding and mitigating its potential side reactions is crucial for optimizing reaction outcomes and ensuring product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound as a base?
A1: The most prevalent side reaction is Hofmann elimination . Due to its significant steric bulk, this compound can promote the formation of the least substituted alkene (the "Hofmann product") when reacting with substrates that have multiple beta-hydrogens. This is in contrast to less hindered bases, such as triethylamine, which typically favor the formation of the more substituted, thermodynamically more stable alkene (the "Zaitsev product"). Another potential issue is the formation of Triisobutylammonium salts , which may be difficult to remove during workup.
Q2: My reaction is showing a significant amount of an alkene byproduct. How can I confirm it's from a Hofmann elimination reaction involving this compound?
A2: The primary indicator of a Hofmann elimination byproduct is the regioselectivity of the double bond. If the major alkene isomer formed is the one that is less substituted, it is likely a result of the sterically demanding nature of this compound abstracting a proton from the least sterically hindered beta-carbon. You can confirm the structure of the byproduct using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How can I minimize the formation of the Hofmann elimination byproduct?
A3: Several strategies can be employed to reduce the extent of Hofmann elimination:
-
Temperature Control: Lowering the reaction temperature can often disfavor the elimination pathway, as elimination reactions typically have a higher activation energy than the desired substitution or acylation reactions.[1][2]
-
Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway. For instance, adding the electrophile to a solution of the substrate and base may be preferable.
-
Choice of Solvent: The polarity of the solvent can influence the competition between substitution and elimination reactions. Experimenting with different solvents may help to suppress the elimination pathway.
-
Substrate Modification: If possible, modifying the substrate to increase the steric hindrance around the more substituted beta-hydrogens could further direct the base to abstract the desired proton.
Q4: I'm having trouble removing Triisobutylammonium salt byproducts during my reaction workup. What is the recommended procedure?
A4: Triisobutylammonium salts, such as Triisobutylammonium hydrochloride or bromide, are often formed as byproducts. An acidic wash is the most effective method for their removal.[3][4] By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH4Cl), the basic this compound and its salt will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[3]
Q5: When should I choose this compound over a less hindered base like Triethylamine?
A5: this compound is the preferred base when you want to minimize nucleophilic side reactions from the base itself. Its bulky isobutyl groups make it a very poor nucleophile, so it is less likely to participate in unwanted substitution or acylation reactions with your electrophile. This is particularly advantageous in reactions where the substrate is sensitive to nucleophilic attack.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product; significant formation of the least substituted alkene. | Hofmann Elimination: The sterically hindered nature of this compound favors the formation of the Hofmann elimination product.[5] | 1. Lower Reaction Temperature: Conduct the reaction at a lower temperature to disfavor the elimination pathway.[1] 2. Optimize Reagent Addition: Add the base slowly to the reaction mixture at a low temperature. 3. Solvent Screening: Investigate the use of less polar solvents. |
| Presence of an unexpected N-alkylated or N-acylated byproduct. | Nucleophilic Attack by Amine Impurities: The this compound reagent may contain less hindered primary or secondary amine impurities. | 1. Purify the Base: Distill the this compound before use to remove more nucleophilic amine impurities. 2. Confirm Reagent Purity: Analyze the commercial this compound by GC-MS to check for impurities. |
| Difficulty in separating the organic and aqueous layers during acidic workup. | Emulsion Formation: The formation of ammonium salts can sometimes lead to emulsions. | 1. Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Centrifugation: For small-scale reactions, centrifuging the mixture can aid in layer separation. 3. Filtration: Passing the mixture through a pad of Celite can sometimes help to break up the emulsion. |
| Product degradation during acidic workup. | Acid Sensitivity of the Product: The desired product may not be stable to acidic conditions. | 1. Use a Milder Acidic Wash: Employ a buffered aqueous solution (e.g., saturated NH4Cl) instead of strong acids like HCl. 2. Alternative Workup: Consider a non-acidic workup, such as washing with a saturated aqueous solution of copper (II) sulfate. The copper ions will complex with the amine, facilitating its removal into the aqueous phase.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for an Acylation Reaction using this compound
This protocol describes a general procedure for the acylation of an alcohol, where this compound is used to scavenge the acid byproduct.
Materials:
-
Alcohol (1.0 eq)
-
Acyl chloride (1.1 eq)
-
This compound (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the desired time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography, if necessary.
Protocol 2: Workup Procedure for Removing Triisobutylammonium Salts
This protocol details the acidic workup to efficiently remove this compound and its corresponding ammonium salt from an organic reaction mixture.
Procedure:
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the diluted mixture to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.[4]
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains the product, while the aqueous layer contains the triisobutylammonium hydrochloride salt.
-
Drain the aqueous layer.
-
Repeat the wash with 1M HCl one more time to ensure complete removal of the amine.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate to isolate the crude product.
Visualizing Reaction Pathways and Troubleshooting Logic
To aid in understanding the chemical processes and troubleshooting steps, the following diagrams are provided in Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Triisobutylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triisobutylamine. Below you will find detailed information on purification methods, common issues, and analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample after a reaction?
A1: Impurities in a post-reaction mixture containing this compound can generally be categorized as follows:
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Unreacted Starting Materials: Depending on the reaction, this could include residual electrophiles, alkylating agents, or the substrate that was intended to be deprotonated.
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Reaction Byproducts: These are specific to the reaction performed. Since this compound is a sterically hindered, non-nucleophilic base, byproducts from its direct participation are minimized.[1] However, side reactions of other reagents can contribute to impurities.
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Solvent Residue: High-boiling point solvents used in the reaction may be present.
-
Water: Moisture can be introduced from reagents, solvents, or atmospheric exposure.
-
Degradation Products: Although generally stable, prolonged exposure to high temperatures or incompatible reagents can lead to degradation.
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Salts: If this compound was used to neutralize an acid, the corresponding ammonium salt will be present.
Q2: My this compound is discolored (yellow to brown). How can I remove the color?
A2: Discoloration in amines often arises from oxidized impurities or trace contaminants. A common and effective method for decolorization is treatment with activated carbon. The colored impurities, which are often large, conjugated molecules, adsorb onto the surface of the activated carbon.
Q3: How can I determine the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities with distinct proton or carbon environments.[1]
-
Elemental Analysis: This can verify the empirical formula (C₁₂H₂₇N) of the purified product.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Water Contamination
-
Problem: The presence of water in the purified this compound, confirmed by Karl Fischer titration or characteristic NMR signals.
-
Cause: Incomplete drying of the organic phase, use of wet solvents or glassware, or absorption of atmospheric moisture.
-
Solution:
-
Selection of a Suitable Drying Agent: For tertiary amines like this compound, common drying agents include anhydrous potassium carbonate (K₂CO₃), sodium sulfate (Na₂SO₄), or magnesium sulfate (MgSO₄). For very stringent anhydrous conditions, calcium hydride (CaH₂) can be used, followed by distillation.
-
Procedure: Stir the this compound with the chosen drying agent for a sufficient period (e.g., several hours to overnight). The amount of drying agent should be enough to form a free-flowing powder.
-
Filtration/Distillation: After drying, filter off the drying agent. For ultimate purity, distill the this compound from a fresh portion of a suitable drying agent like CaH₂.
-
Issue 2: Poor Separation During Distillation
-
Problem: Inability to achieve a stable boiling point or obtain pure fractions during distillation.
-
Cause:
-
The presence of impurities with boiling points close to that of this compound.
-
Inefficient distillation setup (e.g., insufficient column length for fractional distillation).
-
Fluctuations in vacuum pressure.
-
-
Solution:
-
Fractional Distillation: For impurities with close boiling points, use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.
-
Vacuum Distillation: this compound has a relatively high boiling point (192-193 °C at 770 mmHg).[2][3] To prevent potential decomposition at high temperatures, vacuum distillation is recommended.[4]
-
Stable Vacuum: Ensure a stable vacuum is maintained throughout the distillation. Use a manometer to monitor the pressure.
-
Issue 3: Emulsion Formation During Aqueous Extraction
-
Problem: Formation of a stable emulsion at the interface of the organic and aqueous layers during acid-base extraction, making separation difficult.
-
Cause: High concentration of amine salts or other surfactants.
-
Solution:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Patience: Allow the mixture to stand for an extended period, which may allow the layers to separate.
-
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 185.35 g/mol | [2][5] |
| Boiling Point | 192-193 °C (at 770 mmHg) | [2][3] |
| Density | 0.766 g/mL (at 25 °C) | [2][3] |
| Refractive Index | n20/D 1.423 | [2] |
| Vapor Pressure | 113 Pa (at 298.15 K) | [6] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and impurities with boiling points significantly different from this compound.
-
Drying: Pre-dry the crude this compound with a suitable drying agent (e.g., anhydrous K₂CO₃).
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a stir bar in the distilling flask for smooth boiling. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
Vacuum Application: Slowly apply vacuum to the system. A cold trap between the apparatus and the vacuum source is recommended to protect the pump.
-
Heating: Once a stable vacuum is achieved, begin heating the distilling flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at reduced pressure.
-
Termination: Once the distillation is complete, cool the system to room temperature before slowly reintroducing air.
Protocol 2: Purification by Acid-Base Extraction
This method is effective for separating this compound from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer as an ammonium salt. Neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the this compound salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). This will deprotonate the ammonium salt, regenerating the water-insoluble this compound.
-
Back-Extraction: Extract the this compound back into a fresh portion of organic solvent. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 2. 三异丁基胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 1116-40-1 [chemicalbook.com]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of Triisobutylamine with Acids
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction between triisobutylamine and various acids. The information is presented in a question-and-answer format to directly address potential issues and concerns during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard when mixing this compound with an acid?
The primary hazard is the exothermic nature of the neutralization reaction.[1] Mixing this compound, a base, with an acid generates a significant amount of heat, which can lead to a rapid increase in temperature. If not properly controlled, this can cause the solution to boil and splash, potentially leading to chemical burns and the release of hazardous vapors. In a closed system, the pressure can build up, creating a risk of explosion.
Q2: Which acids are of particular concern when reacting with this compound?
Strong mineral acids such as hydrochloric acid, sulfuric acid, nitric acid, and perchloric acid will react vigorously and exothermically with this compound.[2][3] Oxidizing acids like nitric and perchloric acid present additional hazards, as they can react violently with organic materials.[4][5][6]
Q3: What are the key safety precautions to take before starting an experiment involving the reaction of this compound with an acid?
Before starting any experiment, it is crucial to:
-
Conduct a thorough risk assessment: Identify all potential hazards and establish control measures.
-
Work in a well-ventilated area: Use a chemical fume hood to avoid inhalation of any vapors.[3]
-
Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
-
Have an emergency plan: Ensure you know the location of the nearest safety shower, eyewash station, and fire extinguisher.
-
Ensure all equipment is dry and appropriate for the reaction: Use borosilicate glassware that can withstand thermal stress.
Q4: Can I add the acid directly to the this compound?
No. You should always add the acid slowly and in a controlled manner to the this compound solution, never the other way around. This allows for better control of the reaction rate and heat generation. Adding the amine to the acid can create a localized excess of the amine, leading to a more vigorous and difficult-to-control reaction.
Troubleshooting Guide
Issue 1: The reaction temperature is increasing too rapidly.
-
Immediate Action:
-
Stop the addition of the acid immediately.
-
Ensure the cooling bath is functioning effectively. If necessary, add more cooling agent (e.g., ice, dry ice).
-
Increase the stirring rate to improve heat dissipation.
-
-
Potential Causes and Preventative Measures:
-
Acid addition is too fast: The rate of heat generation is exceeding the rate of heat removal. Solution: Add the acid dropwise or via a syringe pump for better control.
-
Inadequate cooling: The cooling bath is not at a low enough temperature or does not have enough thermal mass. Solution: Use a larger cooling bath or a colder cooling medium (e.g., an ice-salt bath or a cryocooler).
-
Poor stirring: Inefficient mixing can lead to localized "hot spots." Solution: Use a magnetic stirrer with a stir bar of appropriate size and shape to ensure vigorous and uniform mixing.
-
High concentration of reactants: Using highly concentrated solutions will result in a more significant exotherm. Solution: Dilute one or both of the reactants with a suitable inert solvent.
-
Issue 2: The reaction mixture is splashing or boiling.
-
Immediate Action:
-
If safe to do so, immediately stop the addition of the acid and remove the heat source (if any).
-
Alert others in the laboratory.
-
If the situation escalates, evacuate the area and follow your laboratory's emergency procedures.
-
-
Potential Causes and Preventative Measures:
-
This is a direct result of an uncontrolled exothermic reaction. The preventative measures are the same as for a rapid temperature increase.
-
Inappropriate reaction vessel: Using a narrow-necked flask can exacerbate splashing. Solution: Use a wider-mouthed flask or a reactor with a condenser to contain any vapors.
-
Issue 3: A solid precipitate is forming, making stirring difficult.
-
Immediate Action:
-
Stop the addition of the acid.
-
Try to increase the stirring speed to break up the solid.
-
-
Potential Causes and Preventative Measures:
-
Formation of an insoluble salt: The salt formed from the neutralization of this compound with the acid may be insoluble in the reaction solvent. Solution: Choose a solvent in which the resulting ammonium salt is soluble, or use a more dilute solution. You may also need to use a mechanical stirrer for more viscous slurries.
-
Data Presentation
| Acid | Base | Enthalpy of Neutralization (ΔHn) at 25°C (kJ/mol) |
| Strong Acid | Strong Base | ~ -57.6 |
| Weak Acid | Strong Base | Less exothermic than strong acid/strong base |
| Strong Acid | Weak Base | Less exothermic than strong acid/strong base |
| Weak Acid | Weak Base | Generally the least exothermic |
Note: The actual enthalpy of neutralization will depend on the specific acid and base used, their concentrations, and the reaction conditions.
Experimental Protocols
General Protocol for the Controlled Neutralization of this compound with an Acid
This protocol outlines a general procedure for safely neutralizing this compound with an acid. A thorough risk assessment must be conducted before carrying out this procedure.
Materials:
-
This compound
-
Acid (e.g., Hydrochloric acid, Sulfuric acid)
-
Inert solvent (e.g., Toluene, Tetrahydrofuran)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Cooling bath (e.g., ice-water bath)
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble the three-necked flask with the dropping funnel, thermometer, and an inlet for inert gas. Place the flask in the cooling bath on top of the magnetic stirrer.
-
Inert Atmosphere: Purge the apparatus with an inert gas.
-
Charge the Flask: Charge the flask with a solution of this compound in the chosen inert solvent.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0-5 °C) using the cooling bath.
-
Prepare Acid Solution: Prepare a solution of the acid in the same inert solvent and charge it into the dropping funnel.
-
Slow Addition: Begin the slow, dropwise addition of the acid solution to the stirred this compound solution.
-
Monitor Temperature: Continuously monitor the internal temperature of the reaction. Adjust the addition rate to maintain the desired temperature and prevent a rapid exotherm.
-
Completion: Once the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure the reaction goes to completion.
-
Quenching and Workup: Once the reaction is complete and has been allowed to return to room temperature, proceed with the appropriate quenching and workup procedure for your specific experiment.
Visualizations
Caption: Experimental workflow for the controlled neutralization of this compound.
Caption: Troubleshooting workflow for an uncontrolled exothermic reaction.
References
Impact of steric hindrance of Triisobutylamine on reaction pathways
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the steric hindrance of triisobutylamine on reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its steric hindrance significant?
This compound is a tertiary amine with three isobutyl groups attached to the central nitrogen atom.[1] This bulky substitution creates significant steric hindrance around the nitrogen's lone pair of electrons. As a result, this compound is a poor nucleophile but an effective base, making it a valuable "non-nucleophilic base" in organic synthesis.[1][2] This property allows it to deprotonate acidic protons without competing in nucleophilic substitution or addition reactions, thereby minimizing unwanted side reactions.[1]
Q2: When should I choose this compound over a less hindered base like triethylamine?
You should consider using this compound when you need to selectively deprotonate a substrate in the presence of an electrophile that could otherwise be attacked by the amine. Key applications include:
-
Preventing N-alkylation: When deprotonating a substrate for an alkylation reaction, a less hindered amine like triethylamine might undergo N-alkylation as a side reaction. The bulkiness of this compound prevents this.[3]
-
Promoting specific regioselectivity: In the formation of silyl enol ethers from unsymmetrical ketones, this compound can favor the formation of the kinetic enolate over the thermodynamic one, whereas weaker, less hindered bases like triethylamine favor the thermodynamic product.[4]
-
Enhancing enantioselectivity in asymmetric synthesis: In certain catalytic asymmetric reactions, the steric bulk of this compound can influence the transition state, leading to higher enantioselectivity.[1] It plays a crucial role as an assisting base in highly enantioselective cross-aldol reactions.[1]
Q3: Can the steric hindrance of this compound negatively impact my reaction?
Yes, while beneficial for selectivity, the steric bulk of this compound can sometimes lead to slower reaction rates compared to less hindered bases.[5] The bulky isobutyl groups can hinder the amine's ability to access sterically congested protons. If your reaction is proceeding too slowly, you may need to optimize conditions such as temperature or reaction time.
Q4: What are the main side reactions to consider when using this compound?
While this compound's non-nucleophilic nature minimizes many common side reactions, potential issues can still arise:
-
Incomplete deprotonation: If the target proton is also sterically hindered, deprotonation by this compound may be slow or incomplete, leading to low yields.
-
Elimination reactions: Like other bases, it can promote elimination reactions, especially at higher temperatures.
-
Reaction with strong reducing agents: Flammable gaseous hydrogen may be generated in combination with strong reducing agents like hydrides.[6]
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Suggestions & Rationale |
| Low or No Product Yield | 1. Incomplete Deprotonation: The steric hindrance of both the substrate and this compound may be too high for efficient proton abstraction. | * Increase Reaction Temperature: This can provide the necessary activation energy to overcome the steric barrier. Monitor for potential product decomposition.[7] * Prolong Reaction Time: Allow more time for the sterically demanding deprotonation to occur. Monitor reaction progress by TLC or GC/MS.[7] * Consider a Stronger, Hindered Base: If feasible for your reaction, a stronger but still sterically hindered base like lithium diisopropylamide (LDA) might be more effective.[4] |
| 2. Reagent Purity: Impurities in this compound, substrates, or solvents can inhibit the reaction. | * Purify this compound: Distillation can remove non-volatile impurities. * Ensure Anhydrous Conditions: Water can react with organometallic reagents or quench enolates. Use freshly dried solvents and flame- or oven-dried glassware.[8][9] | |
| Formation of Unexpected Byproducts | 1. Nucleophilic Attack by a Different Species: If deprotonation is slow, other species in the reaction mixture might act as nucleophiles. | * Confirm the Role of this compound: Ensure that this compound is indeed the appropriate base for your intended transformation. In some cases, its basicity might not be sufficient, leading to alternative reaction pathways. |
| 2. Product Instability: The desired product might be unstable under the reaction or workup conditions. | * Milder Workup: Avoid acidic or basic aqueous washes if your product is sensitive. A quick filtration through a pad of silica gel might be a better option.[10] * Lower Reaction Temperature: If the byproduct formation increases with temperature, it might be due to a decomposition pathway. | |
| Slow Reaction Rate | 1. Steric Hindrance: The inherent steric bulk of this compound can lead to slow kinetics. | * Optimize Concentration: Increasing the concentration of reactants might improve the reaction rate.[7] * Use a Less Hindered Base (with caution): If selectivity is not a major concern, switching to a less hindered base like triethylamine could accelerate the reaction. However, be prepared for potential side reactions like N-alkylation. |
| Mixture of Regioisomers (e.g., in Silyl Enol Ether Formation) | 1. Incorrect Base for Desired Isomer: You are using this compound but obtaining the thermodynamic product, or vice-versa. | * For Kinetic Silyl Enol Ether: Use a strong, hindered base like LDA at low temperatures (-78 °C).[4] * For Thermodynamic Silyl Enol Ether: Use a weaker, less hindered base like triethylamine, often at room temperature or with gentle heating.[4] this compound can also be used, but may require specific conditions to favor one isomer over the other. |
Data Presentation
The choice of an amine base can significantly impact the selectivity and yield of a reaction. The steric hindrance of this compound often leads to different outcomes compared to the less bulky triethylamine.
Table 1: Influence of Amine Base Steric Hindrance on Silyl Enol Ether Formation
| Substrate | Base | Conditions | Product Ratio (Kinetic : Thermodynamic) | Yield |
| 2-Methylcyclohexanone | Triethylamine | TMSCl, DMF, rt | 15 : 85 | High |
| 2-Methylcyclohexanone | This compound | TMSCl, DMF, rt | 90 : 10 | Moderate |
| 2-Methylcyclohexanone | LDA | TMSCl, THF, -78 °C | >99 : <1 | High |
Note: This table is a representative example based on established principles of kinetic vs. thermodynamic enolate formation. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Formation of a Silyl Enol Ether using this compound (Kinetic Control)
This protocol describes the formation of the kinetic silyl enol ether from an unsymmetrical ketone, where this compound is used to minimize side reactions and favor the less substituted enolate.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the unsymmetrical ketone (1.0 eq.) in anhydrous dichloromethane (DCM) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base and Silylating Agent: Cool the solution to 0 °C. Add this compound (1.5 eq.) followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq.).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by adding cold, saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation or flash column chromatography on silica gel.
Protocol 2: Enantioselective Aldol Reaction Assisted by this compound
This protocol is adapted from procedures for highly enantioselective cross-aldol reactions where this compound acts as a non-interfering base.[1]
-
Catalyst and Base Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral phosphine oxide catalyst (e.g., (S)-SEGPHOS dioxide) (0.1 eq.) in anhydrous toluene. Add this compound (2.0 eq.).
-
Formation of the Silyl Enol Ether: Cool the mixture to -78 °C. Add the aldol donor aldehyde (1.2 eq.) followed by the slow addition of trichlorosilane (1.5 eq.). Stir the mixture at this temperature for 30 minutes to facilitate the in-situ formation of the silyl enol ether.
-
Aldol Addition: Add the aldol acceptor aldehyde (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Continue stirring at -78 °C for the specified time (typically 6-24 hours), monitoring the reaction by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel to obtain the enantioenriched β-hydroxy aldehyde.
Visualizations
Caption: Logical workflow demonstrating how the choice of amine base affects reaction outcomes.
Caption: Influence of reaction conditions on the regioselective formation of silyl enol ethers.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. How To [chem.rochester.edu]
Stability and storage conditions for Triisobutylamine
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Triisobutylamine, along with troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1][3] Some sources also recommend refrigeration.[4] The storage area should be away from heat, sparks, open flames, and any other sources of ignition.[1][2][3]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is considered stable under recommended storage conditions.[1][2] However, its stability can be compromised by the presence of incompatible materials.[2]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids.[2] Contact with copper, aluminum, and their alloys should also be avoided.[2] Other incompatible materials may include isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4]
Q4: What are the hazardous decomposition products of this compound?
A4: Under fire conditions, this compound can decompose to produce hazardous products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][2]
Q5: What is the recommended personal protective equipment (PPE) when handling this compound?
A5: When handling this compound, it is essential to use appropriate PPE to ensure safety. This includes tightly fitting safety goggles or a face shield, chemical-resistant gloves (e.g., elbow-length PVC gloves), and protective clothing to avoid skin contact.[1][2] In case of insufficient ventilation, a respirator with a suitable filter should be worn.[1]
Troubleshooting Guide
Issue 1: The purity of my this compound sample has decreased over time.
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Possible Cause 1: Improper Storage. Exposure to air, moisture, or elevated temperatures can lead to degradation.
-
Possible Cause 2: Contamination. Accidental introduction of incompatible materials can catalyze decomposition.
Issue 2: I observed discoloration or the formation of precipitates in the this compound.
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Possible Cause: Decomposition or Contamination. This can be a visual indicator of chemical degradation or reaction with contaminants.
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Solution: Do not use the material if its appearance has changed. Dispose of the questionable material according to local regulations.[1] For future prevention, strictly adhere to recommended storage and handling protocols.
-
Issue 3: My reaction is not proceeding as expected when using this compound as a base.
-
Possible Cause 1: Inactive Reagent. The this compound may have degraded due to improper storage, leading to lower reactivity.
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Solution: Use a fresh bottle of this compound or one that has been properly stored.
-
-
Possible Cause 2: Presence of Water. this compound is insoluble in water, and the presence of moisture can interfere with many organic reactions.[4]
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Solution: Ensure all glassware and other reagents are anhydrous. Use a dry solvent for the reaction.
-
Data Presentation
| Parameter | Value | Reference |
| Storage Temperature | Store in a cool place; refrigeration recommended. | [1][4] |
| Flash Point | 57 °C (134.6 °F) - closed cup | |
| Boiling Point | 192-193 °C at 770 mmHg | |
| Incompatible Materials | Strong oxidizing agents, strong acids, copper, aluminum and their alloys, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, acid halides. | [2][4] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), Nitrogen oxides (NOx) (under fire conditions). | [1][2] |
Experimental Protocols
General Handling Protocol:
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Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
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Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]
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Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]
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Ground all equipment to prevent static discharge, as this compound is a flammable liquid.[3]
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Avoid contact with skin and eyes, and do not inhale vapors.[1]
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Keep away from sources of ignition such as heat, sparks, and open flames.[1][2][3]
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After handling, wash hands thoroughly.[1]
Storage Protocol:
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Store in the original container, which should be kept tightly closed in a dry and well-ventilated place.[1]
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Ensure containers that have been opened are carefully resealed and kept upright to prevent leakage.[1]
-
Store in a designated flammables storage area, away from incompatible materials.[2]
Mandatory Visualization
Caption: Factors influencing the stability of this compound.
References
Addressing issues of Triisobutylamine toxicity and handling
This technical support center provides essential information for researchers, scientists, and drug development professionals on the toxicity and safe handling of Triisobutylamine (TiBA). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments involving this chemical.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance with multiple risks. It is a flammable liquid and vapor[1][2][3]. It is also corrosive and can cause severe skin burns and serious eye damage[2][3]. TiBA is toxic if it comes into contact with the skin, is inhaled, and is harmful if swallowed[1].
Q2: I spilled a small amount of TiBA in the fume hood. What should I do?
A2: For a small spill, first, ensure all sources of ignition are removed from the area[1]. Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, use an absorbent, non-combustible material like sand, earth, or vermiculite to contain and soak up the spill[4]. Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal[1]. The contaminated area should then be decontaminated[1].
Q3: What are the symptoms of exposure to this compound?
A3:
-
Inhalation: Inhaling TiBA vapors can irritate the respiratory tract, causing coughing, choking, and pain[2]. Inhalation of aerosols or mists may be damaging to health[2].
-
Skin Contact: Direct contact can cause severe chemical burns[2]. The material may also cause skin irritation with prolonged or repeated exposure, leading to redness, swelling, and blistering[2].
-
Eye Contact: Vapors or direct contact can cause severe eye irritation and damage[2]. Symptoms may include excessive tearing and inflammation[2].
-
Ingestion: Swallowing TiBA can cause severe chemical burns in the mouth and gastrointestinal tract[2].
Q4: What are the proper storage conditions for this compound?
A4: TiBA should be stored in a cool, dry, well-ventilated area away from sources of ignition[1][5]. Keep containers tightly closed and protect them from physical damage[6]. It is incompatible with strong acids, oxidizing agents, copper, aluminum, and their alloys[2][7].
Q5: What personal protective equipment (PPE) should I wear when handling TiBA?
A5: When handling this compound, it is crucial to wear appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves are essential.
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) should be used[4].
-
Protective Clothing: A lab coat, apron, or coveralls made of appropriate chemical-resistant material should be worn[8].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood[4]. If there is a risk of inhalation, a suitable respirator should be used[4].
Q6: How should I dispose of this compound waste?
A6: this compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations[2]. Do not mix it with other waste[6]. Uncleaned containers should be treated as the product itself[6].
Quantitative Data Summary
| Hazard Classification | Route of Exposure | Description |
| Acute Toxicity (Dermal) | Skin Contact | Toxic in contact with skin[1]. |
| Acute Toxicity (Inhalation) | Inhalation | Toxic if inhaled[1]. |
| Acute Toxicity (Oral) | Ingestion | Harmful if swallowed[1]. |
| Skin Corrosion/Irritation | Skin Contact | Causes severe skin burns[2]. |
| Serious Eye Damage/Irritation | Eye Contact | Causes serious eye damage[2]. |
| Flammability | - | Flammable liquid and vapor[1][2][3]. |
Experimental Protocols
Detailed, validated experimental protocols for the toxicity of this compound are not available in the public domain. The following are generalized protocols for assessing the toxicity of a chemical with similar hazardous properties. These are for informational purposes only and must be adapted and validated for specific experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (Example)
This protocol provides a general framework for assessing the cytotoxicity of a chemical like TiBA using a cell-based assay.
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, a human liver cell line) in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a predetermined density. Allow the cells to attach and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: Remove the old medium from the 96-well plates and add the medium containing the different concentrations of TiBA. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures mitochondrial activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.
Protocol 2: Acute Dermal Toxicity Study in Rodents (Example)
This protocol outlines a general procedure for assessing the acute dermal toxicity of a substance like TiBA, following OECD guidelines as a reference.
Objective: To determine the acute dermal toxicity of this compound in a rodent model.
Methodology:
-
Animal Model: Use a suitable rodent species (e.g., rats or rabbits) of a specific age and weight.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: Prepare different concentrations of this compound in a suitable vehicle.
-
Animal Preparation: On the day of the study, clip the fur from the dorsal area of the trunk of the animals.
-
Dose Administration: Apply a single dose of the test substance evenly over the clipped skin area. The treated area should be covered with a porous gauze dressing and a non-irritating tape.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes at regular intervals for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: Analyze the mortality data to determine the LD50 value, if possible. Document all clinical signs and necropsy findings.
Visualizations
Caption: Hypothetical pathways of cellular damage and response following exposure to a corrosive and toxic chemical.
Caption: A logical workflow for safely managing a spill of this compound in a laboratory setting.
References
- 1. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 4. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 5. This compound (1116-40-1) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
How to remove Triisobutylamine hydrochloride salt from a reaction mixture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of triisobutylamine hydrochloride salt from a reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with this compound. | The this compound hydrochloride was neutralized to the free amine during workup and is now soluble in the organic layer. | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to convert the amine back to its water-soluble hydrochloride salt and extract it into the aqueous phase.[1][2] |
| Persistent emulsion during aqueous extraction. | The reaction mixture contains components that are acting as surfactants, or the polarity of the organic and aqueous phases are too similar. | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.- If possible, switch to a less polar organic solvent for the extraction.- Centrifuge the mixture to aid in phase separation. |
| Product is water-sensitive, preventing aqueous washes. | The desired product degrades or is lost upon contact with water. | Consider non-aqueous workup methods. If the this compound hydrochloride has precipitated, it can be removed by filtration. Alternatively, column chromatography can be used to separate the product from the salt. |
| Residual amine present after acidic wash. | The acidic wash was not efficient enough to remove all of the amine. | Perform multiple acidic washes. Alternatively, wash the organic layer with a 10% aqueous copper sulfate solution. The copper will form a complex with the amine, which can then be extracted into the aqueous layer.[1][2] |
| This compound hydrochloride precipitates during reaction. | The reaction solvent is non-polar, and the amine salt has low solubility. | This can be a method of removal. The precipitated salt can be filtered off from the reaction mixture. One example shows triethylamine hydrochloride precipitating from benzene.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound and its hydrochloride salt that are relevant for its removal?
A1: Understanding the properties of this compound and its hydrochloride salt is crucial for selecting the appropriate removal strategy.
| Property | This compound | This compound Hydrochloride |
| Chemical Nature | Basic, sterically hindered tertiary amine. | Acidic salt. |
| pKa of Conjugate Acid | 10.42[4] | - |
| Water Solubility | Insoluble ("less than 1 mg/mL at 70 °F").[5] | Expected to be more soluble in water than the free base, especially in acidic conditions. |
| Organic Solvent Solubility | Soluble in many common organic solvents. | Solubility varies; generally less soluble in non-polar organic solvents. |
Q2: What is the most common method for removing this compound hydrochloride?
A2: The most common and straightforward method is liquid-liquid extraction. The strategy depends on the state of the amine in your reaction mixture.
-
If you have residual this compound (the free base) in your organic layer: An acidic wash is the preferred method. The acid will protonate the amine, forming the water-soluble this compound hydrochloride, which will then partition into the aqueous layer.[1][2]
-
If this compound hydrochloride is present: A basic wash can be employed to neutralize the salt back to the free amine. However, it's more common to encounter the free amine in the organic layer after a reaction.
Q3: Can I remove this compound hydrochloride without an aqueous workup?
A3: Yes, if your product is sensitive to water, there are alternative methods:
-
Precipitation and Filtration: this compound hydrochloride may precipitate from non-polar organic solvents. If this occurs, it can be removed by simple filtration.
-
Column Chromatography: This is a versatile purification technique that can separate your desired compound from the non-volatile amine salt based on polarity differences.
Q4: How can I confirm that all the this compound hydrochloride has been removed?
A4: Several analytical techniques can be used to check for the presence of residual this compound or its salt:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of the amine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic peaks for the isobutyl groups of the amine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting volatile impurities like this compound.
Experimental Protocols
Protocol 1: Removal of this compound by Acidic Extraction
This protocol is suitable for reaction mixtures where the desired product is stable in acidic conditions and soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase (this may be reversed if using a denser solvent like dichloromethane).
-
Drain the aqueous layer into an Erlenmeyer flask.
-
Repeat the wash with 1M HCl (steps 2-5) one to two more times to ensure complete removal of the amine.
-
Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of Residual this compound using Copper Sulfate
This protocol is particularly useful for removing trace amounts of this compound from an organic layer, especially when the product is acid-sensitive.[1][2]
Materials:
-
Organic solution containing the product and residual this compound
-
10% aqueous copper (II) sulfate (CuSO₄) solution
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 10% aqueous CuSO₄ solution. The aqueous layer should turn a deeper blue or purple as the copper complexes with the amine.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the wash with the CuSO₄ solution until no further color change is observed in the aqueous layer.
-
Wash the organic layer with water to remove any residual copper sulfate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter or decant to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product.
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate method to remove this compound hydrochloride from a reaction mixture.
Caption: Workflow for removing this compound HCl.
References
Technical Support Center: Troubleshooting Low Yields in Reactions Catalyzed by Triisobutylamine
Welcome to the technical support center for troubleshooting reactions catalyzed by triisobutylamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using this compound as a catalyst?
Low yields in reactions catalyzed by this compound can stem from several factors. This compound is a sterically hindered, non-nucleophilic tertiary amine. Its bulky isobutyl groups can affect its reactivity and interaction with substrates. Common causes for low yields include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the catalytic efficiency.
-
Reagent Quality: The purity of this compound, substrates, and solvents is crucial. Impurities can act as catalyst poisons or participate in side reactions.[1]
-
Moisture Contamination: this compound can be sensitive to moisture, which can lead to hydrolysis and catalyst deactivation.
-
Steric Hindrance: The bulky nature of this compound may hinder its ability to effectively catalyze reactions with sterically demanding substrates.
-
Catalyst Deactivation: The catalyst can be deactivated through various mechanisms, including reaction with byproducts or impurities.
Q2: How does the steric hindrance of this compound affect my reaction?
This compound's three isobutyl groups create significant steric bulk around the nitrogen atom. This property is beneficial when it is used as a non-nucleophilic base to prevent unwanted side reactions.[2] However, when acting as a catalyst, this steric hindrance can sometimes be a disadvantage. It may slow down the reaction rate by making it difficult for the catalyst to access the reactive site of the substrate. If your substrates are also sterically hindered, the combined effect can lead to very low conversion rates.
Q3: What are the optimal reaction conditions for a this compound-catalyzed reaction?
Optimal conditions are highly dependent on the specific reaction. However, some general guidelines can be followed:
-
Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to catalyst degradation and the formation of side products. It is advisable to screen a range of temperatures to find the optimal balance.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Aprotic solvents are often preferred to avoid potential side reactions with the catalyst.
-
Concentration: Reactant concentration can affect the reaction rate. It is important to optimize the concentration to maximize the yield without promoting side reactions.
Q4: How can I minimize side reactions when using this compound?
This compound may be incompatible with certain functional groups such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3] To minimize side reactions:
-
Ensure an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted reactions.
-
Control Reagent Addition: Slow, dropwise addition of reagents can help to control the reaction temperature and minimize the formation of byproducts.
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from impurities that could lead to side reactions.[1]
Q5: How do I know if my this compound catalyst has been deactivated?
Catalyst deactivation is a common issue that can lead to a significant drop in reaction yield. Signs of deactivation include:
-
A noticeable decrease in the reaction rate.
-
The reaction stalling before completion.
-
The formation of unexpected byproducts.
Common causes of deactivation for tertiary amine catalysts include poisoning by impurities (like sulfur or acidic compounds), thermal degradation, or reaction with components of the reaction mixture.[4]
Troubleshooting Guide
Use the following diagrams and tables to diagnose and resolve common issues leading to low yields.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in reactions catalyzed by this compound.
Data on Reaction Parameter Optimization
The following table summarizes the impact of various reaction parameters on the yield of a hypothetical acylation reaction of a secondary alcohol catalyzed by this compound. This data is illustrative and serves as a general guideline for optimization.
| Parameter | Variation | Observed Yield (%) | Notes |
| Temperature | 25°C | 35 | Reaction is slow at room temperature. |
| 50°C | 75 | Increased temperature significantly improves the reaction rate and yield. | |
| 80°C | 60 | Higher temperatures may lead to some product decomposition or side reactions. | |
| Solvent | Toluene | 72 | Aprotic, non-polar solvent works well. |
| Dichloromethane | 65 | Chlorinated solvents can also be effective. | |
| Tetrahydrofuran (THF) | 55 | Coordinating solvents might interfere with the catalyst. | |
| Catalyst Loading | 5 mol% | 68 | Lower catalyst loading may result in incomplete conversion. |
| 10 mol% | 75 | Optimal catalyst loading for this reaction. | |
| 20 mol% | 76 | Further increase in catalyst loading does not significantly improve the yield. |
Key Experimental Protocols
While this compound is often used as a sterically hindered base, it can also act as a catalyst, particularly in reactions involving the formation of silyl enol ethers, which are key intermediates in aldol-type reactions.[4]
Protocol 1: Formation of a Silyl Enol Ether using this compound
This protocol describes the general procedure for the formation of a silyl enol ether from a ketone, which can then be used in subsequent reactions such as aldol additions.
Materials:
-
Ketone (1.0 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
This compound (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the ketone and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add this compound to the solution, followed by the dropwise addition of chlorotrimethylsilane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be filtered to remove the triisobutylammonium hydrochloride salt.
-
The resulting solution containing the silyl enol ether can be used directly in the next step or concentrated under reduced pressure. Note: Silyl enol ethers can be sensitive to moisture and should be handled under anhydrous conditions.[5]
Signaling Pathway for Silyl Enol Ether Formation
The following diagram illustrates the role of this compound in the formation of a silyl enol ether.
Caption: The catalytic cycle of this compound in silyl enol ether formation.
References
- 1. Silyl enol ether synthesis by silylation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 5. Silyl enol ether - Wikipedia [en.wikipedia.org]
Technical Support Center: The Role of Triisobutylamine Concentration in Reaction Rate and Selectivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of triisobutylamine in organic synthesis, with a specific focus on how its concentration affects reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a chemical reaction?
A1: this compound is a sterically hindered, non-nucleophilic tertiary amine.[1] Its bulky isobutyl groups prevent the nitrogen atom from acting as a nucleophile, minimizing side reactions.[1] Its principal application is as a base to deprotonate substrates or as a promoter to enhance the activity of a catalyst.[1]
Q2: How does the concentration of this compound generally affect the reaction rate?
A2: In general, for a base-catalyzed reaction, increasing the concentration of the base will increase the reaction rate, assuming the base is involved in the rate-determining step of the reaction. However, the relationship may not be linear, and at a certain point, increasing the concentration may no longer significantly increase the rate or could even lead to side reactions.
Q3: Can the concentration of this compound influence the selectivity of a reaction?
A3: Yes, the concentration of this compound can influence the selectivity, particularly in reactions where different stereoisomers can be formed (diastereoselectivity or enantioselectivity). The base can play a crucial role in the geometry of the transition state, and its concentration can affect the equilibrium between different transition states, thereby influencing the product distribution.
Troubleshooting Guide: Aldol Reactions
Aldol reactions are a cornerstone of carbon-carbon bond formation. The concentration of the base, such as this compound, is a critical parameter that can significantly impact the outcome.
Issue 1: Low Reaction Rate or No Reaction
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient this compound Concentration | The concentration of the base may be too low to effectively deprotonate the carbonyl compound and generate the enolate at a sufficient rate. | Gradually increase the concentration of this compound in increments (e.g., 0.1 equivalent increments) and monitor the reaction progress by TLC or another suitable analytical technique. |
| Steric Hindrance | The substrate or the electrophile may be too sterically hindered for the reaction to proceed efficiently, even with an adequate base concentration. | While this compound is bulky, a less hindered tertiary amine base could be trialed. However, this may introduce nucleophilic side reactions. Alternatively, increasing the reaction temperature may provide the necessary activation energy. |
Issue 2: Poor Selectivity (Formation of Multiple Products)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal this compound Concentration | The concentration of the base can influence the aggregation state of the enolate and the transition state geometry, leading to a mixture of stereoisomers. | Systematically vary the concentration of this compound (e.g., from 0.8 to 1.5 equivalents) and analyze the diastereomeric or enantiomeric ratio of the product at each concentration. |
| Equilibration of Products | The reaction may be reversible, and under the reaction conditions, the initially formed kinetic product may equilibrate to a more stable thermodynamic product, resulting in a mixture. | Lowering the reaction temperature can often favor the kinetic product. Additionally, carefully controlling the amount of this compound can sometimes prevent equilibration. |
| Side Reactions | Excess this compound might promote side reactions, such as self-condensation of the starting materials or decomposition of the product. | Reduce the concentration of this compound to the minimum effective amount. Monitor the reaction for the formation of byproducts. |
Quantitative Data Summary
While specific quantitative data on the effect of this compound concentration on reaction rate and selectivity is not abundant in publicly available literature, the following table illustrates a hypothetical trend based on general principles of reaction kinetics and stereoselectivity in aldol reactions. This table is for illustrative purposes and actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Hypothetical Effect of this compound Concentration on an Aldol Reaction
| This compound (Equivalents) | Initial Reaction Rate (relative units) | Diastereomeric Ratio (syn:anti) |
| 0.8 | 0.5 | 70:30 |
| 1.0 | 1.0 | 85:15 |
| 1.2 | 1.3 | 90:10 |
| 1.5 | 1.4 | 88:12 |
| 2.0 | 1.4 | 85:15 |
Note: This data is illustrative. Researchers should perform their own optimization studies.
Experimental Protocols
General Protocol for a this compound-Mediated Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (1.2 mmol)
-
This compound (1.2 mmol, 1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Lewis acid (optional, e.g., TiCl₄, MgBr₂·OEt₂)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).
-
Slowly add the this compound to the solution.
-
If a Lewis acid is used, it is typically added at this stage to pre-complex with the ketone.
-
Stir the mixture for a specified time (e.g., 30-60 minutes) to allow for enolate formation.
-
Add a solution of the aldehyde in the anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key concepts related to the effect of this compound in chemical reactions.
Caption: Simplified reaction pathway for a base-catalyzed aldol reaction.
Caption: A logical workflow for troubleshooting common issues in reactions using this compound.
References
Validation & Comparative
Triisobutylamine vs. Triethylamine: A Comparative Guide for Non-Nucleophilic Base Selection
In the landscape of organic synthesis, the selection of an appropriate non-nucleophilic base is paramount to achieving high yields and minimizing side reactions. Among the plethora of available options, triisobutylamine and triethylamine are two commonly employed tertiary amine bases. This guide provides a detailed comparison of their performance, supported by physicochemical data and representative experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties and Basicity
The fundamental properties of a non-nucleophilic base, namely its basicity (pKa of the conjugate acid) and steric hindrance, dictate its reactivity and suitability for a given transformation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Triethylamine |
| Molecular Formula | C₁₂H₂₇N | C₆H₁₅N |
| Molecular Weight | 185.35 g/mol | 101.19 g/mol |
| Boiling Point | 192-193 °C[1] | 89-90 °C[2] |
| Density | 0.766 g/mL at 25 °C[1] | 0.726 g/cm³[2] |
| pKa of Conjugate Acid | ~10.42[3] | ~10.75[4] |
Triethylamine is a slightly stronger base than this compound, as indicated by its higher pKa value.[3][4] However, the most significant difference between these two bases lies in their steric profiles. The isobutyl groups of this compound create substantially more steric bulk around the nitrogen atom compared to the ethyl groups of triethylamine. This steric hindrance is a critical factor in defining their roles as non-nucleophilic bases.
The Role of Steric Hindrance: Basicity vs. Nucleophilicity
A non-nucleophilic base is designed to abstract a proton (act as a Brønsted-Lowry base) without participating in nucleophilic attack on electrophilic centers in the reaction mixture.[5] The steric bulk of the base is the primary determinant of this selectivity.
Caption: Steric hindrance favors proton abstraction over nucleophilic attack.
While both amines are considered non-nucleophilic, the greater steric hindrance of this compound makes it a more selective proton acceptor, particularly in reactions with sterically accessible electrophiles where triethylamine might exhibit some nucleophilic character.
Performance in Key Organic Reactions
The choice between this compound and triethylamine can significantly impact the outcome of a reaction, influencing yield, reaction rate, and the formation of byproducts.
Dehydrohalogenation Reactions
Dehydrohalogenation is an elimination reaction that forms alkenes from alkyl halides.[6][7] The base plays a crucial role in abstracting a β-proton.
Table 2: Expected Outcome in Dehydrohalogenation of 2-Bromopropane
| Base | Expected Major Product | Expected Relative Rate | Rationale |
| Triethylamine | Propene | Faster | Less sterically hindered, allowing for faster proton abstraction. |
| This compound | Propene | Slower | Increased steric bulk can slow down the rate of proton abstraction. However, it can offer higher selectivity in more complex substrates. |
While both bases will yield propene from 2-bromopropane, in cases where different β-protons could be abstracted leading to constitutional isomers (Zaitsev vs. Hofmann products), a bulkier base like this compound may favor the formation of the less substituted (Hofmann) product due to its preference for abstracting the more sterically accessible proton.
Acylation Reactions
In acylation reactions, a base is used to neutralize the acidic byproduct, typically HCl, driving the reaction to completion.[8] The nucleophilicity of the base can be a critical factor, as nucleophilic attack on the acylating agent can lead to unwanted side products.
Table 3: Expected Outcome in the Acylation of Benzylamine with Acetyl Chloride
| Base | Expected Yield of N-benzylacetamide | Potential for Side Reactions | Rationale |
| Triethylamine | High | Low to Moderate | Generally effective. However, its slight nucleophilicity could lead to the formation of a transient acetyltriethylammonium intermediate, which can have downstream effects.[9][10] |
| This compound | High to Very High | Very Low | The significant steric hindrance minimizes nucleophilic attack on the acetyl chloride, leading to a cleaner reaction profile. |
Experimental Protocols
The following are representative protocols for common reactions where these bases are employed.
Protocol for Dehydrohalogenation of an Alkyl Halide
This protocol describes a general procedure for the dehydrohalogenation of an alkyl halide using an amine base.
Caption: A typical workflow for a dehydrohalogenation reaction.
Procedure:
-
To a solution of the alkyl halide (1.0 eq) in an appropriate solvent (e.g., THF, Toluene) is added the amine base (1.2-1.5 eq).
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Protocol for Acylation of an Amine
This protocol provides a general method for the N-acylation of a primary or secondary amine.
Procedure:
-
Dissolve the amine (1.0 eq) and the tertiary amine base (1.1 eq) in a suitable solvent (e.g., dichloromethane, THF) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting amide can be further purified by recrystallization or column chromatography.
Conclusion
Both this compound and triethylamine are effective non-nucleophilic bases for a wide range of organic transformations. The choice between them hinges on the specific requirements of the reaction.
-
Triethylamine is a slightly stronger, less sterically hindered, and more economical choice, making it suitable for many standard applications where its minimal nucleophilicity is not a concern.
-
This compound , with its significant steric bulk, offers superior selectivity by minimizing nucleophilic side reactions. This makes it the preferred choice in sensitive systems or when a cleaner reaction profile is critical, despite its potentially slower reaction rates.
Ultimately, the optimal base selection should be guided by experimental validation for each specific substrate and reaction condition.
References
- 1. allen.in [allen.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Ch 5: Dehydrohalogenation [chem.ucalgary.ca]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. perlego.com [perlego.com]
- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triisobutylamine and DIPEA: Basicity vs. Nucleophilicity in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate non-nucleophilic base is a critical parameter in the success of many organic reactions. This guide provides an objective comparison of two sterically hindered tertiary amines, Triisobutylamine and Diisopropylethylamine (DIPEA or Hünig's Base), focusing on their basicity and nucleophilicity with supporting data and experimental context.
Both this compound and DIPEA are widely employed as proton scavengers in reactions where a nucleophilic base would lead to undesirable side products. Their bulky alkyl substituents effectively shield the nitrogen's lone pair of electrons, diminishing their ability to act as nucleophiles while preserving their capacity to function as bases.
Physicochemical Properties and Basicity
The fundamental difference in the reactivity of these two amines can be understood by examining their structure and basicity. Basicity is quantitatively expressed by the pKa of the conjugate acid of the amine; a higher pKa value indicates a stronger base.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid |
| This compound | [(CH₃)₂CHCH₂]₃N | 185.35 | ~10.42[1] |
| DIPEA | (i-Pr)₂NEt | 129.24 | ~10.75 - 11 |
As the data indicates, DIPEA is a slightly stronger base than this compound. This can be attributed to the nature of the alkyl groups attached to the nitrogen atom.
Steric Hindrance and Nucleophilicity
The defining characteristic of both amines is their low nucleophilicity, a direct consequence of steric hindrance. The bulky isobutyl groups of this compound and the isopropyl groups of DIPEA create a congested environment around the nitrogen atom, impeding its ability to attack electrophilic centers other than a proton.
While both are considered non-nucleophilic, the degree of steric hindrance can be a subtle but important differentiator in reaction outcomes. The three isobutyl groups of this compound create substantial steric bulk, which can be advantageous in preventing unwanted side reactions.[1] DIPEA, with two isopropyl groups and one ethyl group, is also significantly hindered and is a widely established non-nucleophilic base in a vast array of chemical transformations.[2]
The interplay between basicity and steric hindrance dictates the utility of these bases in specific applications. A slightly stronger base like DIPEA may be more effective in deprotonating weakly acidic protons, while the potentially greater steric bulk of this compound could offer enhanced selectivity in certain contexts.
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of these amines and their resulting chemical properties.
Caption: Relationship between amine structure and chemical behavior.
Experimental Application: N-Alkylation of Secondary Amines
A common application for hindered, non-nucleophilic bases is the N-alkylation of secondary amines with alkyl halides. In this reaction, the base is required to neutralize the hydrogen halide formed, without competing with the secondary amine as a nucleophile and forming a quaternary ammonium salt with the alkyl halide.
Experimental Workflow
Caption: General workflow for N-alkylation of a secondary amine.
Representative Experimental Protocol (using DIPEA)
The following protocol is adapted from a general method for the direct N-alkylation of secondary amines using DIPEA (Hünig's base).[2]
Materials:
-
Secondary amine (1.0 eq)
-
Alkyl halide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (solvent)
-
Dichloromethane
-
Distilled water
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine the secondary amine, alkyl halide, and N,N-diisopropylethylamine in acetonitrile.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction for completion using an appropriate technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with distilled water.
-
Separate the aqueous layer and extract it multiple times with dichloromethane.
-
Combine the organic fractions and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude tertiary amine.
-
If necessary, purify the product further using column chromatography on silica gel.
Conclusion
Both this compound and DIPEA are effective non-nucleophilic bases, with their utility dictated by a balance of basicity and steric hindrance. DIPEA is a slightly stronger base and is extensively documented in a wide range of synthetic procedures. This compound, with its three bulky isobutyl groups, offers a high degree of steric shielding and serves as a valuable alternative. The choice between these two reagents will depend on the specific requirements of the reaction, including the acidity of the proton to be removed and the steric environment of the electrophilic centers in the reacting molecules. For many standard applications, the well-established track record of DIPEA makes it a common first choice. However, in cases where extreme steric hindrance is required to achieve high selectivity, this compound presents a compelling option.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Triisobutylamine
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for raw materials and intermediates is a critical aspect of chemical research and pharmaceutical development. Triisobutylamine, a sterically hindered tertiary amine, finds application as a non-nucleophilic base and as a building block in the synthesis of various compounds. Ensuring its purity is paramount for reaction efficiency, yield, and the safety of the final product. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, GC-MS, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization. | Separation of volatile compounds followed by ionization and detection based on mass-to-charge ratio, providing structural information. | Quantification of the analyte against a certified internal standard based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Limit of Detection (LOD) | ~0.001 - 0.005 g/L (estimated for analogous tertiary amines)[1] | ~0.05 ppm for impurities (in SIM mode)[1] | ~0.1% (analyte dependent) |
| Limit of Quantitation (LOQ) | ~0.003 - 0.01 g/L (estimated for analogous tertiary amines)[1] | ~10 ppm for impurities[2] | ~0.3% (analyte dependent) |
| Accuracy (% Recovery) | 90 - 110%[1] | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 1% |
| Specificity | High for volatile impurities. Co-elution can be a challenge. | High, with mass spectral data providing definitive identification of impurities. | High, based on unique chemical shifts. Can resolve and quantify isomers. |
| Advantages | Robust, reliable, and highly sensitive for volatile organic compounds. | Provides structural information for impurity identification. High sensitivity, especially in Selected Ion Monitoring (SIM) mode. | Primary analytical method (no need for a specific this compound reference standard for purity determination). Highly accurate and precise. Provides structural confirmation. Non-destructive. |
| Limitations | Does not provide structural information for unknown impurities. Not suitable for non-volatile or thermally labile impurities. | More complex instrumentation and data analysis compared to GC-FID. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard of known purity. High field NMR can be costly. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the quantification of this compound and the detection of volatile organic impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: A polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., HP-INNOWax, DB-WAX), is recommended for amine analysis. A non-polar column like a 5% phenyl-methylpolysiloxane (e.g., DB-5) can also be used.
-
Autosampler
Reagents:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or methanol, GC grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Instrumental Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 280 °C
-
Detector Gases: Hydrogen, Air, and Makeup gas (Nitrogen or Helium) at manufacturer-recommended flow rates.
-
-
Analysis: Inject the prepared sample solution into the GC-FID system.
-
Data Processing: Integrate the peak areas of all components in the chromatogram. The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Impurity Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify volatile impurities in the this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Capillary Column: As described for GC-FID.
Reagents:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or methanol, GC-MS grade)
Procedure:
-
Sample Preparation: Prepare the sample as described for GC-FID analysis.
-
Instrumental Conditions:
-
GC conditions: Use the same parameters as for the GC-FID method.
-
MS conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: 35 - 350 amu
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
-
-
-
Analysis: Inject the prepared sample solution into the GC-MS system.
-
Data Processing:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
For any other peaks observed, perform a library search (e.g., NIST) to tentatively identify the impurities.
-
Quantify the impurities using the peak area percentage method, similar to GC-FID. For more accurate quantification, a calibration curve can be prepared if standards for the identified impurities are available.
-
Absolute Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by using a certified internal standard.[3][4][5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Certified Internal Standard (e.g., maleic acid, 1,4-dinitrobenzene, or another suitable standard with known purity and non-overlapping signals with the analyte)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆))
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Key acquisition parameters for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both the analyte and the internal standard). A d1 of 30-60 seconds is often sufficient for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
-
Data Processing:
-
Process the acquired FID with an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the CH₂ protons) and a well-resolved signal of the internal standard.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the analytical determination of this compound purity.
Caption: Workflow for this compound Purity Determination.
Caption: Relationship of Analytical Methods for Purity.
References
- 1. [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) analysis of Triisobutylamine reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and analysis of triisobutylamine in reaction mixtures. This compound, a sterically hindered tertiary amine, serves as a crucial reagent and building block in pharmaceutical and chemical synthesis. Accurate monitoring of its consumption and the formation of related products is paramount for reaction optimization, yield determination, and quality control.
This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques, supported by experimental protocols and data presented for easy interpretation.
Methodology Comparison: HPLC vs. Alternatives
The selection of an appropriate analytical method for monitoring this compound reactions is contingent on several factors, including the required sensitivity, selectivity, sample throughput, and the availability of instrumentation. While High-Performance Liquid Chromatography (HPLC) offers a powerful separation-based approach, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration provide viable alternatives with distinct advantages and limitations.
A summary of the key performance characteristics of these methods is presented below:
| Parameter | HPLC with ELSD | GC-MS | Potentiometric Titration |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase, with detection by light scattering. | Separation based on volatility and interaction with a stationary phase, with mass-based detection and identification. | Acid-base neutralization reaction. |
| Primary Use | Quantification of non-volatile analytes, reaction progress monitoring. | Identification and quantification of volatile and semi-volatile compounds, impurity profiling. | Assay of total basic components. |
| Specificity | High (separates this compound from other reaction components). | Very High (provides structural information for peak identification). | Low (measures total basicity, not specific to this compound). |
| Sensitivity | Moderate to High (ng to µg range). | Very High (pg to ng range). | Low (mg range). |
| Sample Throughput | Moderate. | Moderate. | High. |
| Derivatization | Not required. | Not typically required. | Not required. |
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Due to its lack of a UV-absorbing chromophore, direct detection of this compound by HPLC with a UV detector is impractical. Furthermore, common derivatization reagents that target primary and secondary amines are ineffective for tertiary amines. Consequently, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a well-suited method. The ELSD is a universal detector that responds to any non-volatile analyte, making it ideal for quantifying compounds like this compound.
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent retention and separation of tertiary amines.[1]
Experimental Protocol: HPLC-ELSD
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: Primesep 200 mixed-mode column (or equivalent), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow (Nitrogen): 1.5 SLM.
-
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Quantification: External standard calibration using a series of known concentrations of this compound.
Logical Workflow for HPLC-ELSD Analysis
Caption: Analyte path in a GC-MS system.
Alternative Method 2: Potentiometric Titration
For a rapid and cost-effective assay of the total amine content, potentiometric titration is a suitable method. This technique is particularly useful for determining the overall consumption of basic species in a reaction but lacks the specificity to distinguish between different amines.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator with a pH electrode.
-
Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) in isopropanol.
-
Solvent: A mixture of chloroform and propan-2-ol (9:1 v/v).
-
Procedure:
-
Accurately weigh a portion of the reaction mixture into a beaker.
-
Dissolve the sample in the solvent mixture.
-
If free ammonia is expected, boil the solution for one minute and cool to room temperature.
-
Immerse the pH electrode and a stirrer in the solution.
-
Titrate with the standardized HCl solution and record the volume of titrant added versus the pH.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation: The total amine value is calculated based on the volume of titrant consumed to reach the endpoint.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
References
Characterization of Triisobutylamine Derivatives Using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of triisobutylamine and its common derivatives, namely this compound N-oxide and triisobutylammonium chloride. The information presented herein is intended to aid researchers in the identification and characterization of these compounds in various experimental settings.
Introduction to this compound and its Derivatives
This compound is a sterically hindered tertiary amine widely used as a non-nucleophilic base in organic synthesis.[1][2][3] Its derivatives, such as the corresponding N-oxide and ammonium salt, are formed through oxidation and protonation, respectively. These transformations induce significant changes in the electronic environment of the molecule, which are readily observable by NMR spectroscopy. Understanding these spectral shifts is crucial for reaction monitoring and product characterization.
Comparative NMR Data
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | -CH₂- (d) | -CH- (m) | -CH₃ (d) |
| This compound | 2.15 | 1.85 | 0.88 |
| This compound N-oxide (representative) | ~3.1-3.3 | ~2.0-2.2 | ~1.0-1.2 |
| Triisobutylammonium Chloride (representative) | ~3.0-3.2 | ~2.1-2.3 | ~1.0-1.2 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | -CH₂- | -CH- | -CH₃ |
| This compound | 61.3 | 28.0 | 20.9 |
| This compound N-oxide (representative) | ~68-70 | ~26-28 | ~19-21 |
| Triisobutylammonium Chloride (representative) | ~58-60 | ~25-27 | ~19-21 |
Spectral Interpretation and Key Differences
The conversion of this compound to its N-oxide or ammonium salt results in predictable downfield shifts in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons closest to the nitrogen atom.
This compound N-oxide
The formation of the N-oxide bond leads to a significant deshielding effect on the adjacent methylene (-CH₂-) protons and carbons. This is due to the electron-withdrawing nature of the N-O bond. Consequently, the ¹H NMR signal for the -CH₂- group is expected to shift downfield by approximately 1.0 ppm, while the ¹³C NMR signal for the same group will also shift downfield.
Triisobutylammonium Chloride
Protonation of the nitrogen atom to form the ammonium salt also results in a downfield shift of the adjacent -CH₂- protons and carbons. The positively charged nitrogen atom withdraws electron density from the surrounding atoms, leading to deshielding. The magnitude of this shift is generally slightly less than that observed for the N-oxide.
The logical relationship between the chemical structure and the expected NMR shifts is illustrated in the following diagram:
Experimental Protocols
General NMR Sample Preparation
A standard protocol for preparing amine samples for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the amine sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired chemical shift reference.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool or a syringe filter directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
The following diagram illustrates the general workflow for NMR sample preparation and analysis:
Synthesis of Derivatives (for NMR analysis)
-
This compound N-oxide: Can be synthesized by the oxidation of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).[3]
-
Triisobutylammonium Chloride: Can be prepared by the simple addition of a solution of hydrochloric acid (HCl) to a solution of this compound.
Conclusion
NMR spectroscopy is an invaluable tool for the characterization of this compound and its derivatives. The predictable shifts in ¹H and ¹³C NMR spectra upon N-oxidation or protonation provide clear diagnostic markers for these transformations. This guide provides the fundamental data and protocols to assist researchers in the accurate identification and analysis of these important compounds.
References
A Comparative Guide to Alternatives for Triisobutylamine in Key Organic Transformations
For researchers and professionals in organic synthesis and drug development, the selection of an appropriate base is critical to achieving desired reaction outcomes. Triisobutylamine, a sterically hindered tertiary amine, is often employed as a non-nucleophilic base to minimize side reactions. However, a range of alternative bases exists, each with distinct properties that can offer advantages in specific transformations. This guide provides an objective comparison of this compound and its alternatives in dehydrohalogenation, aldol-type reactions, esterification, and peptide synthesis, supported by experimental data where available.
Dehydrohalogenation Reactions
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. The choice of base is crucial in determining the regioselectivity of the reaction, particularly for substrates that can form more than one alkene product. Sterically hindered bases, such as this compound, are known to favor the formation of the less substituted (Hofmann) product over the more substituted (Zaitsev) product.
Alternatives to this compound:
A prominent alternative for promoting Hofmann elimination is potassium tert-butoxide (t-BuOK) . Its significant steric bulk makes it highly effective in abstracting the more accessible, less sterically hindered proton. Other bulky amine bases include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) , which are also non-nucleophilic and effective in promoting elimination reactions.
Comparative Data:
While direct comparative studies quantitatively benchmarking this compound against other bulky bases for the same substrate under identical conditions are not extensively documented in the surveyed literature, the general principles of selectivity are well-established. For instance, in the dehydrohalogenation of 2-bromo-2-methylbutane, the use of a bulky base like potassium tert-butoxide is known to significantly favor the formation of 2-methyl-1-butene (the Hofmann product) over 2-methyl-2-butene (the Zaitsev product).
| Base | Substrate | Major Product | Selectivity (Hofmann:Zaitsev) | Reference |
| Potassium tert-butoxide | 2-bromo-2-methylbutane | 2-methyl-1-butene | 72:28 | General textbook knowledge |
| Sodium ethoxide | 2-bromopentane | 2-pentene | 31:69 (1-pentene:2-pentene) | General textbook knowledge |
Experimental Protocol: Dehydrohalogenation of 2-Bromopropane using a Hindered Base
This protocol describes a general procedure for an E2 elimination reaction.
-
To a solution of 2-bromopropane (1.0 mmol) in dry tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-butoxide (1.2 mmol) in THF (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent under reduced pressure to obtain the crude product (propene), which can be further purified if necessary.
Reaction Workflow:
Aldol and Related Condensation Reactions
In aldol and similar condensation reactions, a hindered, non-nucleophilic base is often used to deprotonate a carbonyl compound to form an enolate. The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, which in turn affects the structure of the final product.
Alternatives to this compound:
For the formation of kinetic enolates, Lithium Diisopropylamide (LDA) is a widely used strong, sterically hindered base.[1] For thermodynamic enolate formation, a weaker amine base like triethylamine (TEA) can be employed under conditions that allow for equilibration.[1] Diisopropylethylamine (DIPEA or Hünig's base) is another common choice, offering significant steric hindrance with low nucleophilicity.
Comparative Data:
| Base | Ketone | Conditions | Major Product | Selectivity (Kinetic:Thermodynamic) |
| LDA | 2-Methylcyclohexanone | THF, -78 °C | 2-Methyl-6-(trimethylsilyl)oxy-1-cyclohexene | >99:1 |
| Triethylamine | 2-Methylcyclohexanone | DMF, reflux | 2-Methyl-1-(trimethylsilyl)oxy-1-cyclohexene | 10:90 |
Experimental Protocol: Aldol Condensation of Benzaldehyde and Acetone
This is a general protocol for a base-catalyzed crossed aldol condensation.
-
In a flask, dissolve benzaldehyde (2.0 mmol) and acetone (1.0 mmol) in ethanol (10 mL).
-
Slowly add an aqueous solution of sodium hydroxide (10%, 2 mL) to the stirred solution at room temperature.
-
Continue stirring for 30 minutes. A precipitate should form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure dibenzalacetone.
Reaction Mechanism:
Esterification Reactions
Tertiary amines can be used as catalysts in esterification reactions, particularly in acyl transfer reactions involving acid chlorides or anhydrides. They function by activating the acylating agent.
Alternatives to this compound:
4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst, often used in small quantities along with a stoichiometric amount of a weaker base like triethylamine.[2] Its high activity is attributed to the formation of a highly reactive N-acylpyridinium intermediate.[3] DBU has also been reported as an effective catalyst for the aminolysis of esters, a related transformation.[4]
Comparative Data:
While a direct comparison with this compound was not found, the catalytic efficiency of DMAP is well-established. For the esterification of 4-nitrobenzoic acid with n-butanol, a study compared several bases and found DMAP to be the most effective.[5]
| Base | Reaction Time (h) | Yield (%) |
| Triethylamine | 24 | 45 |
| Pyridine | 24 | 30 |
| DMAP | 3 | 95 |
| DBU | 10 | 80 |
| K₂CO₃ | 24 | 10 |
| Data from a study on the esterification of 4-nitrobenzoic acid with n-butanol using Ph₃PBr₂ and a base.[5] |
Experimental Protocol: Esterification of an Alcohol using an Acid Anhydride and DMAP
-
To a stirred solution of the alcohol (1.0 mmol), triethylamine (1.5 mmol), and a catalytic amount of DMAP (0.1 mmol) in dichloromethane (10 mL) at 0 °C, add the acid anhydride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Catalytic Cycle:
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), a non-nucleophilic base is essential during the coupling step to activate the carboxylic acid of the incoming amino acid and to neutralize the protonated N-terminus of the growing peptide chain.
Alternatives to this compound:
Diisopropylethylamine (DIPEA or Hünig's base) is the most commonly used base in Fmoc-based SPPS due to its strong basicity and high steric hindrance, which prevents it from causing side reactions.[6] Modern peptide synthesis also relies on highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , which are used in conjunction with a base like DIPEA.[7][8]
Comparative Data:
Direct comparisons of this compound with DIPEA in modern SPPS are not common in the literature, as DIPEA is the well-established standard. The focus of comparative studies is often on the coupling reagents themselves. The choice of base is critical, and DIPEA is favored for its performance in preventing side reactions and promoting efficient coupling.
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) - Single Coupling Cycle
This protocol outlines one cycle of amino acid addition.
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF, in the presence of DIPEA (6 eq.) for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
SPPS Workflow:
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Solved When 2-bromo-2-methylbutane is treated with potassium | Chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Hindered Bases in Dehydrohalogenation Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate hindered base is crucial for optimizing dehydrohalogenation reactions, a cornerstone of organic synthesis. This guide provides an objective comparison of commonly used hindered bases, supported by experimental data, to facilitate informed decision-making in the laboratory.
Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a fundamental transformation in the synthesis of alkenes. The choice of base is a critical parameter that dictates the yield and regioselectivity of the reaction, particularly the ratio of the thermodynamically more stable Zaitsev product to the sterically less hindered Hofmann product. This guide focuses on a comparative analysis of three prominent hindered bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and Potassium tert-butoxide (KOtBu).
Performance Comparison of Hindered Bases
The efficacy of these hindered bases in promoting the dehydrohalogenation of 2-bromobutane is summarized in the table below. The data highlights the impact of the base's steric bulk and basicity on the overall yield and the regiochemical outcome of the reaction.
| Hindered Base | Substrate | Total Yield (%) | Zaitsev:Hofmann Ratio | Reference |
| Potassium tert-butoxide (KOtBu) | 2-bromobutane | Not specified | 28:72 | [1] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Secondary Alkyl Halides | Effective | Favors Zaitsev | General Knowledge |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Secondary Alkyl Halides | Effective | Favors Zaitsev | General Knowledge |
Note: While specific quantitative data for DBU and DBN in the dehydrohalogenation of 2-bromobutane under identical, directly comparable conditions to the KOtBu experiment was not available in the searched literature, it is widely established that amidine bases like DBU and DBN are highly effective for promoting E2 eliminations.[2] They are generally considered to be less sterically demanding than potassium tert-butoxide, which often leads to a preference for the Zaitsev product.
Understanding the Mechanism and Regioselectivity
The dehydrohalogenation reaction with hindered bases predominantly proceeds through an E2 (bimolecular elimination) mechanism. This is a concerted, one-step process where the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen, simultaneously leading to the formation of a double bond and the departure of the halide ion.
Caption: General E2 dehydrohalogenation mechanism.
The regioselectivity of the elimination is a key consideration. The formation of the more substituted alkene is known as Zaitsev elimination , while the formation of the less substituted alkene is termed Hofmann elimination .
-
Zaitsev's Rule: Generally, the more stable, more substituted alkene is the major product. This is favored by smaller, less sterically hindered bases.
-
Hofmann's Rule: With sterically bulky bases, the abstraction of the less sterically hindered proton is favored, leading to the formation of the less substituted alkene as the major product.[1]
Experimental Protocols
Below are representative experimental protocols for conducting a dehydrohalogenation reaction using a hindered base. These can be adapted for a comparative study.
General Experimental Workflow
Caption: A typical workflow for a dehydrohalogenation experiment.
Protocol 1: Dehydrohalogenation of 2-Bromobutane with Potassium tert-Butoxide
This protocol is adapted from studies on the elimination reactions of secondary alkyl halides.
Materials:
-
2-Bromobutane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous tert-butanol, followed by the careful addition of potassium tert-butoxide (1.5 equivalents).
-
Stir the mixture until the potassium tert-butoxide is fully dissolved.
-
Add 2-bromobutane (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 83°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and then quench by pouring it over ice-water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Analyze the crude product by GC and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the total yield and the ratio of 1-butene (Hofmann product) to 2-butene isomers (Zaitsev products).
Protocol 2: Dehydrohalogenation using DBU (General Procedure)
This is a general procedure that can be optimized for specific substrates.
Materials:
-
Alkyl halide (e.g., 2-bromobutane)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran, or toluene)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alkyl halide (1 equivalent) in the chosen anhydrous solvent.
-
Add DBU (1.5 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the substrate's reactivity) and monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The workup procedure will depend on the properties of the product. A typical workup may involve diluting the reaction mixture with an organic solvent, washing with a weak acid (e.g., dilute HCl) to remove excess DBU, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Analyze the product to determine yield and isomeric ratio.
Conclusion
The choice of a hindered base in dehydrohalogenation reactions significantly influences the outcome. Potassium tert-butoxide, a very bulky base, is a classic choice for favoring the Hofmann product. DBU and DBN are powerful, non-nucleophilic amidine bases that are also highly effective for dehydrohalogenation, typically favoring the Zaitsev product due to their comparatively lower steric hindrance. The selection of the optimal base will depend on the specific substrate and the desired alkene isomer. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific application.
References
A Comparative Guide to Triisobutylamine and Other Organic Bases for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of an appropriate organic base is paramount to ensure optimal reaction outcomes. This guide provides a comprehensive cost-benefit analysis of Triisobutylamine (TIBA) in comparison to other commonly employed organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base), and N-Methylmorpholine (NMM). This objective comparison is supported by physical and chemical property data, cost analysis, safety profiles, and a detailed experimental protocol for a representative synthetic application.
Executive Summary
This compound, a sterically hindered tertiary amine, presents a viable alternative to more conventional organic bases. Its utility is particularly notable in reactions where minimizing side reactions and controlling reactivity is crucial. While it may be less commonly cited in literature compared to Triethylamine or DIPEA, its unique steric profile and basicity warrant consideration. The selection of an appropriate base will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrate, the reaction conditions, and cost considerations.
Data Presentation: A Comparative Overview
The following tables summarize the key physical, chemical, and economic properties of this compound and its alternatives, allowing for a direct comparison.
Table 1: Physical and Chemical Properties
| Property | This compound (TIBA) | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) |
| Molecular Formula | C₁₂H₂₇N | C₆H₁₅N | C₈H₁₉N | C₅H₁₁NO |
| Molecular Weight ( g/mol ) | 185.35[1] | 101.19 | 129.24 | 101.15 |
| Boiling Point (°C) | 192-193[1] | 89-90 | 127 | 115-117 |
| Melting Point (°C) | -21.8 | -114.7 | <-50 | -66 |
| Density (g/mL at 25°C) | 0.766[1] | 0.726 | 0.742 | 0.92 |
| pKa of Conjugate Acid | ~10.4 | 10.75 | 10.8 | 7.4 |
Table 2: Cost-Benefit Analysis
| Base | Estimated Price (per kg) | Key Advantages | Key Disadvantages |
| This compound (TIBA) | ~$45-70 | High steric hindrance, useful for selective reactions. | Higher cost, less literature precedent. |
| Triethylamine (TEA) | ~$1.50 - $3.00[2][3][4][5][6] | Low cost, widely used and well-documented. | Less sterically hindered, can lead to side reactions. Strong odor. |
| Diisopropylethylamine (DIPEA) | ~$9.00 - $12.00[7][8] | Excellent non-nucleophilic base, high steric hindrance. | Higher cost than TEA. |
| N-Methylmorpholine (NMM) | ~$2.00 - $4.00[9][10][11] | Intermediate basicity, good for sensitive substrates. | Can be more expensive than TEA. |
Table 3: Safety and Toxicity
| Base | LD50 (Oral, Rat) | Key Hazards |
| This compound (TIBA) | No data found | Flammable, harmful if swallowed, causes skin and eye irritation.[6] |
| Triethylamine (TEA) | 460 mg/kg[11][12][13] | Highly flammable, toxic by inhalation, causes severe skin and eye burns. |
| Diisopropylethylamine (DIPEA) | 317 mg/kg[2][3][14] | Highly flammable, harmful if swallowed, causes serious eye damage. |
| N-Methylmorpholine (NMM) | 1442 mg/kg[7][15] | Flammable, harmful if swallowed, causes severe skin burns and eye damage. |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a cornerstone of drug discovery and development. The choice of a non-nucleophilic base is critical to prevent side reactions and ensure high purity of the final peptide. While DIPEA and NMM are commonly used, the principles can be adapted for other hindered bases like this compound.
A. Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagent (e.g., HBTU, HATU)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Organic Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
B. Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU) in the presence of an organic base (DIPEA or NMM) in DMF.
-
This activated amino acid solution is then added to the resin.
-
The coupling reaction is allowed to proceed for a specified time (typically 1-2 hours).
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by high-performance liquid chromatography (HPLC).
Mandatory Visualization
Below are Graphviz diagrams illustrating a generalized workflow for an organic base-catalyzed reaction and a more specific workflow for Solid-Phase Peptide Synthesis.
Environmental Impact and Sustainability
Conclusion
The selection of an organic base is a critical decision in the design of synthetic routes. This compound offers a valuable, albeit higher-cost, alternative to more common bases like Triethylamine, particularly when steric hindrance is required to control selectivity. Diisopropylethylamine remains a popular choice for its non-nucleophilic character, while N-Methylmorpholine provides a milder basicity suitable for sensitive substrates.
This guide provides a foundational comparison to aid researchers and drug development professionals in their decision-making process. It is important to note that direct comparative experimental data for the performance of all four bases under identical reaction conditions is limited in the public domain. Therefore, small-scale experimental screening is highly recommended to determine the optimal base for a specific application.
References
- 1. トリイソブチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nilu.no [nilu.no]
- 3. publications.ieaghg.org [publications.ieaghg.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines | MDPI [mdpi.com]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. An Efficient Synthesis of Amides and Esters via Triacyloxyboranes [organic-chemistry.org]
- 11. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Triisobutylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Triisobutylamine, a flammable and corrosive compound, requires specific procedures to ensure the safety of personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, face shields, chemical-resistant gloves, and protective clothing.[1] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1] All potential ignition sources must be eliminated from the vicinity, as this compound is a flammable liquid.[2][3]
Spill Management
In the event of a small spill, all sources of ignition must be removed immediately.[2] The spill should be contained and absorbed using a non-combustible material such as sand, earth, or vermiculite.[1] The contaminated absorbent material and any contaminated clothing should be collected and sealed in a vapor-tight plastic bag for eventual disposal.[2] The affected area should then be cleaned with 60-70% ethanol followed by a soap and water solution.[2] For larger spills, the area should be evacuated, and emergency responders should be notified.[4]
Step-by-Step Disposal Procedure
The disposal of this compound waste must adhere to all local, state, and federal regulations.[4] The following steps provide a general guideline for its proper disposal:
-
Segregation and Storage : Do not mix this compound waste with other chemical waste.[1] It should be kept in its original, properly labeled container.[1] If the original container is compromised, use a compatible, leak-proof container that is clearly labeled with the contents. Containers should be kept securely sealed and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4]
-
Waste Characterization : this compound is classified as hazardous waste. According to the U.S. Environmental Protection Agency (EPA), it exhibits characteristics of ignitability (waste code D001) and corrosivity (waste code D002).[4]
-
Engage a Licensed Disposal Company : The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[1] These companies are equipped to manage the transportation and final treatment or disposal in accordance with regulatory requirements.
-
Documentation : Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance and internal safety audits.
-
Container Disposal : Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[1] Handle uncleaned containers in the same manner as the product itself.[1]
Waste Management Hierarchy
In line with the Pollution Prevention Act, a hierarchical approach to waste management is recommended.[5] The primary goal is to minimize waste generation. The hierarchy is as follows:
-
Reduction : Minimize the quantity of this compound used in experiments.
-
Reuse : If possible and safe, reuse unadulterated this compound for other laboratory applications.
-
Recycling : Consult with the manufacturer or a specialized recycling facility to determine if recycling is a viable option.[4]
-
Disposal : When other options are not feasible, dispose of the waste responsibly through a licensed contractor.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| UN Number | 2734 or 2929 | [1][2] |
| DOT Hazard Class | 8 (Corrosive), 3 (Flammable Liquid) | [2][4] |
| US EPA Waste Number | D001 (Ignitability), D002 (Corrosivity) | [4] |
| Flash Point | 57 °C (134.6 °F) - closed cup | [3] |
| Molecular Weight | 185.35 g/mol | [2] |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Triisobutylamine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Triisobutylamine. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental risk.
This compound is a flammable, corrosive, and toxic liquid that requires careful handling in a controlled laboratory environment.[1][2] It can cause severe skin burns and eye damage, and is harmful if swallowed, inhaled, or absorbed through the skin.[2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₂₇N |
| Molecular Weight | 185.35 g/mol [2][4] |
| Appearance | Colorless to pale yellow liquid[2] |
| Boiling Point | 183-193 °C[5] |
| Flash Point | 57 °C (134.6 °F) - closed cup[5] |
| Density | 0.766 g/mL at 25 °C[1][5] |
| Solubility in Water | Insoluble[1][2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent personal exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield (8-inch minimum).[1][3] | Protects against splashes and vapors which can cause severe eye damage.[1][2] |
| Hand Protection | Elbow-length PVC gloves.[1] Gloves must be inspected before use and replaced if contaminated.[3] | Prevents skin contact which can lead to severe burns and toxicity.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge (Type AK-P Filter or equivalent) is required if there is a risk of overexposure or when handling outside of a fume hood.[1][2] | Protects against inhalation of toxic vapors which can cause respiratory tract irritation and damage.[1][2] |
| Body Protection | A chemical-resistant apron (PVC), overalls, and non-sparking safety footwear.[1] For large-scale or continuous use, tight-weave, non-static clothing is recommended.[1] | Provides protection against skin contact and potential static discharge, which is a fire hazard.[1] |
Operational Plan for Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[1]
-
Use explosion-proof electrical and ventilation systems.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
2. Safe Handling Practices:
-
Avoid all personal contact, including inhalation of vapors.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking.[1][3]
-
Take precautionary measures against static discharge.[3] Ground and bond containers and receiving equipment.
-
Use only non-sparking tools.
-
Avoid contact with incompatible materials such as strong acids, oxidizing agents, copper, and aluminum and their alloys.[1][6]
3. Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[1][3]
-
Store in a designated flammable liquid storage area.[1]
-
Protect containers from physical damage and check regularly for leaks.[1]
Emergency Procedures: First Aid
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with running water for at least 15-20 minutes, holding eyelids apart.[1][2][3][7] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with large amounts of water, using a safety shower if available.[1][2] Remove all contaminated clothing, including footwear, while flushing.[1][2] Wash the skin thoroughly with soap and water.[2][3] Seek immediate medical attention.[2][3] |
| Inhalation | Remove the person to fresh air and keep them warm and at rest.[1][2] If breathing has stopped, give artificial respiration.[3][8] Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention.[1][2] |
Disposal Plan
1. Chemical Disposal:
-
This compound and its container must be disposed of as hazardous waste.[1]
-
Do not dispose of it down the drain.[3]
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.[3]
-
All waste disposal must be in accordance with local, state, and federal regulations.[1]
2. Contaminated PPE Disposal:
-
Contaminated gloves, clothing, and absorbent materials should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[2]
-
Handle uncleaned containers and contaminated PPE as you would the product itself.[3]
-
Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.[3]
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C12H27N | CID 14222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound 98 1116-40-1 [sigmaaldrich.com]
- 6. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
